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  • Product: 2-(3-Formylphenoxy)acetonitrile
  • CAS: 125418-90-8

Core Science & Biosynthesis

Foundational

Toxicity and In Vitro Safety Profile of 2-(3-Formylphenoxy)acetonitrile: A Mechanistic and Regulatory Testing Guide

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identifier: 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8) Executive Summary In the landscape of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identifier: 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8)

Executive Summary

In the landscape of chemical synthesis and preclinical drug development, intermediate building blocks often present unique toxicological challenges due to the presence of highly reactive functional groups. 2-(3-Formylphenoxy)acetonitrile is a bifunctional aromatic compound characterized by both an electrophilic formyl (aldehyde) group and an aliphatic nitrile moiety[1].

According to the Globally Harmonized System (GHS), this compound carries significant hazard classifications, notably Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336)[1]. As a Senior Application Scientist, I approach the safety profiling of such molecules not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. Understanding why a molecule exhibits toxicity dictates how we design robust, self-validating in vitro assays to evaluate its safety profile.

This whitepaper deconstructs the structural toxicology of 2-(3-Formylphenoxy)acetonitrile and outlines the rigorous in vitro methodologies required to validate its safety profile in accordance with OECD Test Guidelines.

Structural Toxicology & Mechanistic Profiling

The toxicity profile of 2-(3-Formylphenoxy)acetonitrile is directly governed by its bidentate reactivity. To design an effective in vitro testing strategy, we must first understand the molecular initiating events (MIEs) triggered by its functional groups.

The Formyl (Aldehyde) Moiety: Electrophilic Stress

Aldehydes are highly reactive electrophiles. In a biological system, the formyl group of this compound readily undergoes nucleophilic attack by the primary amines of lysine residues or the sulfhydryl groups of cysteine residues on cellular proteins[2].

  • Schiff Base Formation: The reaction with amines forms a Schiff base (imine), leading to protein crosslinking, misfolding, and subsequent proteasomal degradation or aggregation[3].

  • Oxidative Stress (ROS): Aldehyde-induced depletion of intracellular antioxidants (such as Glutathione, GSH) triggers a surge in Reactive Oxygen Species (ROS)[2]. This oxidative stress activates the Nrf2/ARE signaling pathway; if the stress exceeds the cellular buffering capacity, it culminates in apoptosis[4].

The Acetonitrile Moiety: Metabolic Liability

While aliphatic nitriles are generally stable in standard buffer solutions, they present a latent toxicity risk in metabolically competent systems (such as hepatocytes or 3D liver microtissues). Cytochrome P450 (CYP450) enzymes can catalyze the alpha-hydroxylation of the acetonitrile group, resulting in an unstable cyanohydrin intermediate that spontaneously decomposes to release free cyanide (CN⁻) and a secondary aldehyde.

MechanisticPathway A 2-(3-Formylphenoxy)acetonitrile B Formyl Group (Aldehyde) A->B C Acetonitrile Group A->C D Schiff Base Formation (Protein Crosslinking) B->D E ROS Generation & GSH Depletion B->E F CYP450 Metabolism (Hepatic S9 Fraction) C->F G Cellular Stress / Cytotoxicity D->G E->G H Potential Cyanide Release (Mitochondrial Toxicity) F->H H->G

Mechanistic pathways of cellular stress induced by 2-(3-Formylphenoxy)acetonitrile.

In Vitro Safety Profiling: Experimental Workflows

To validate the GHS classifications (Skin Irrit. 2 and Eye Irrit. 2A) without the use of animal models, we deploy 3D reconstructed human tissue models. These models provide a self-validating system: they possess a functional lipid barrier and multi-layered cellular architecture that closely mimics in vivo human exposure[5][6].

Dermal Irritation Assessment (OECD TG 439)

To evaluate the H315 (Skin Irritation) hazard, the Reconstructed Human Epidermis (RhE) test method is utilized[5].

Causality of Experimental Choice: Standard 2D cell cultures lack a stratum corneum, making them hypersensitive to lipophilic compounds. RhE models (e.g., EpiDerm™) overcome this by providing a realistic barrier function, ensuring that the observed cytotoxicity is a true reflection of dermal penetration and irritation potential[6].

Step-by-Step Protocol:

  • Tissue Equilibration: Pre-incubate RhE tissues in assay medium at 37°C, 5% CO₂ for 24 hours to recover from shipping stress.

  • Topical Application: Apply 30 µL (or 30 mg if solid) of 2-(3-Formylphenoxy)acetonitrile directly to the apical surface of the tissue for 60 minutes[7].

  • Washing: Thoroughly rinse the tissues with PBS (15 times) to remove unabsorbed test material, halting the exposure.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed toxicity or tissue recovery.

  • MTT Viability Readout: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Viable cells convert MTT to a blue formazan salt via mitochondrial succinate dehydrogenase[8].

  • Extraction & Quantification: Extract the formazan using isopropanol and measure optical density (OD) at 570 nm.

  • Data Interpretation: If tissue viability is ≤ 50% relative to the negative control, the compound is classified as a UN GHS Category 2 Irritant[8].

OECDTG439 Step1 Equilibrate RhE Tissues (3D Epidermal Model) Step2 Topical Application of Test Item (60 min) Step1->Step2 Step3 Post-Exposure Wash (PBS Rinse) Step2->Step3 Step4 Incubation (42h) Post-Treatment Step3->Step4 Step5 MTT Viability Assay (Formazan Extraction) Step4->Step5 Step6 Viability > 50%: Non-Irritant Step5->Step6 Step7 Viability ≤ 50%: Irritant (Cat 2) Step5->Step7

Workflow for OECD TG 439: Reconstructed Human Epidermis (RhE) Skin Irritation Test.

Ocular Irritation Assessment (OECD TG 492)

Given the H319 (Eye Irrit. 2A) classification, ocular safety is assessed using the Reconstructed Human Cornea-like Epithelium (RhCE) model[9]. The protocol mirrors the dermal assay but utilizes a non-keratinized epithelial model (e.g., EpiOcular™)[10].

  • Threshold: For ocular irritation, the regulatory threshold is stricter. If tissue viability drops to 60% or lower , the chemical requires classification for eye irritation/damage[9][11]. The aldehyde group in 2-(3-Formylphenoxy)acetonitrile is highly likely to cause rapid protein denaturation in the corneal epithelium, reliably dropping viability below this 60% threshold.

Genotoxicity: Bacterial Reverse Mutation (Ames Test - OECD TG 471)

Because aldehydes can form DNA adducts and induce point mutations, genotoxicity screening is mandatory[2][12]. The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli[13].

Causality of Experimental Choice: We must perform this assay both with and without an exogenous metabolic activation system (S9 fraction derived from rat liver)[12]. The S9 mix is critical here: it assesses whether the parent molecule is directly mutagenic (due to the aldehyde) or if its metabolites (e.g., cyanide or epoxide derivatives from the nitrile/phenoxy groups) induce frameshift or base-pair substitution mutations[12].

Quantitative Data Synthesis

Based on the known GHS classifications and the structural reactivity of 2-(3-Formylphenoxy)acetonitrile, the following table summarizes the anticipated quantitative outcomes across standard in vitro safety panels.

Assay CategoryTest GuidelineBiological ModelKey Readout MetricAnticipated Result / ThresholdHazard Classification
Skin Irritation OECD TG 439RhE (EpiDerm™)Tissue Viability (MTT)Viability ≤ 50%UN GHS Category 2 (H315)
Eye Irritation OECD TG 492RhCE (EpiOcular™)Tissue Viability (MTT)Viability ≤ 60%UN GHS Category 2A (H319)
Genotoxicity OECD TG 471S. typhimurium (TA98, TA100)Revertant Colony CountDose-dependent increase (± S9)Requires further in vitro micronucleus testing
Cytotoxicity ISO 10993-5L929 / HepG2 cell linesIC₅₀ (Fluorometric)IC₅₀ < 100 µMAcute Tox. 4 indicator

Conclusion & Risk Management

2-(3-Formylphenoxy)acetonitrile is a potent chemical intermediate whose toxicity is driven by the synergistic electrophilicity of its aldehyde group and the metabolic susceptibility of its nitrile group. In vitro safety profiling using 3D reconstructed human tissues (OECD TG 439/492) and bacterial mutation assays (OECD TG 471) provides a robust, animal-free framework to quantify its hazards.

For formulation scientists handling this compound, rigorous personal protective equipment (PPE) and engineering controls (fume hoods) are non-negotiable to mitigate the Acute Tox. 4 and STOT SE 3 (respiratory/narcotic) risks associated with its handling.

References

  • NextSDS. "2-(3-formylphenoxy)acetonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • SenzaGen. "Skin irritation: OECD TG 439." SenzaGen. Available at:[Link]

  • RE-Place. "In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." RE-Place Alternative Methods Database. Available at:[Link]

  • XCellR8. "Regulatory Eye Irritation Test OECD TG 492." XCellR8. Available at:[Link]

  • Weshin Inspection Tech Co., Ltd. "OECD TG-471 Bacterial Reverse Mutation Test." Weshin Inspection. Available at:[Link]

  • ACS Publications. "α,β-Unsaturated Aldehyde-Induced Delays in Nucleotide Excision Repair and the Contribution of Reactive Oxygen Species." Chemical Research in Toxicology. Available at:[Link]

  • Ovid / Free Radical Biology and Medicine. "From aldehyde metabolism to delay aging." Free Radical Biology and Medicine. Available at:[Link]

  • National Institutes of Health (PMC). "The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration." PMC. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Formylphenoxy)acetonitrile: Melting and Boiling Point Determination

Abstract This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 2-(3-Formylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. In the absenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 2-(3-Formylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. In the absence of established literature values, this document outlines the fundamental principles and detailed experimental protocols necessary for the precise and accurate measurement of these critical physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.

Introduction: The Significance of Physical Constants

The melting and boiling points are fundamental physical properties of a chemical compound, serving as crucial indicators of purity and identity. For a novel or sparsely documented compound like 2-(3-Formylphenoxy)acetonitrile, the empirical determination of these constants is a foundational step in its characterization. A sharp and well-defined melting point range is indicative of a pure crystalline solid, while impurities typically lead to a depression and broadening of this range.[1] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a characteristic constant for a pure substance.[1] These parameters are indispensable for quality control, process development, and regulatory submissions in the pharmaceutical and chemical industries.

This guide will detail the established methodologies for determining the melting and boiling points of organic compounds, with a specific focus on their application to 2-(3-Formylphenoxy)acetonitrile.

Physicochemical Properties of 2-(3-Formylphenoxy)acetonitrile

PropertyPredicted/Inferred ValueSource
Melting Point Expected to be a solid at room temperature. The exact melting point requires experimental determination.Inferred from Structure
Boiling Point Expected to be significantly above 200°C at atmospheric pressure, due to its molecular weight and polar functional groups.Inferred from Structure

Experimental Determination of Melting Point

The determination of the melting point involves heating a small, powdered sample of the solid and observing the temperature range over which it transitions to a liquid.

Principle and Rationale

A pure crystalline solid typically exhibits a sharp melting point, melting completely over a narrow temperature range (often less than 1°C).[1] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range. Therefore, this method serves as a dual-purpose analysis for both identification and purity assessment. The most common laboratory method utilizes a capillary tube packed with the sample, which is heated in a controlled manner in a melting point apparatus.[3]

Experimental Protocol: Capillary Method

Materials and Apparatus:

  • 2-(3-Formylphenoxy)acetonitrile (powdered)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample of 2-(3-Formylphenoxy)acetonitrile is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[3] Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to determine a rough estimate.

  • Accurate Measurement: With a new packed capillary tube, heat the apparatus rapidly to about 20°C below the estimated melting point.[3] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat for Accuracy: Conduct at least two more measurements to ensure the reproducibility of the melting point range.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus D Rapid Heating (Estimate) C->D E Slow Heating (1-2°C/min) D->E F Record T_start and T_end E->F G Repeat Measurement (x3) F->G H Report Melting Point Range G->H BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Sample in Test Tube B Inverted Capillary Inserted A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Gradual Heating D->E F Observe Continuous Bubbles E->F G Remove Heat F->G H Liquid Enters Capillary G->H I Record Boiling Point H->I J Repeat for Accuracy I->J

Caption: Workflow for the micro determination of the boiling point.

Safety and Handling

While specific toxicity data for 2-(3-Formylphenoxy)acetonitrile is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the functional groups present, potential hazards may include skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

The determination of the melting and boiling points of 2-(3-Formylphenoxy)acetonitrile is a critical step in its full characterization. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reproducible data. Adherence to these methodologies, coupled with careful observation and adherence to safety protocols, will ensure the generation of high-quality data essential for research, development, and quality control applications.

References

  • Melting Point Determination. (n.d.). LibreTexts. Retrieved from [Link]

  • Boiling Point Determination. (n.d.). LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • ORGANIC LABORATORY TECHNIQUES 4. 4.1. • MELTING POINT. (n.d.).
  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
  • Determination of melting and boiling points. (n.d.).
  • 2-(3-Formylphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2-(3-formylphenoxy)acetonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

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Foundational

Authored by: Senior Application Scientist, Chemical Dynamics Division

An In-Depth Technical Guide to the Mechanism of Nucleophilic Addition to 2-(3-Formylphenoxy)acetonitrile Abstract This technical guide provides a comprehensive analysis of the nucleophilic addition mechanism to 2-(3-Form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Nucleophilic Addition to 2-(3-Formylphenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic addition mechanism to 2-(3-Formylphenoxy)acetonitrile, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug development. We will dissect the molecule's electronic architecture, explore the fundamental principles governing its reactivity, and detail the kinetic and thermodynamic factors that influence the reaction pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols to support mechanistic studies and synthetic applications.

Introduction: Unpacking the Substrate

2-(3-Formylphenoxy)acetonitrile, more systematically named 3-(cyanomethoxy)benzaldehyde, is an aromatic aldehyde featuring a unique combination of functional groups that modulate the reactivity of its core electrophilic center. The molecule consists of a benzaldehyde scaffold with a cyanomethoxy substituent (-O-CH₂-CN) at the meta-position. The primary site of chemical transformation is the carbonyl carbon of the formyl group (-CHO), which is susceptible to attack by a wide array of nucleophiles.[1] Understanding the mechanism of nucleophilic addition to this specific substrate is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities.

The chemistry of carbonyl compounds, particularly aldehydes, is a cornerstone of organic synthesis, providing pathways to a vast diversity of molecular structures and functional groups.[2][3] This guide will elucidate the specific electronic and steric factors that make 2-(3-Formylphenoxy)acetonitrile a unique and valuable synthon.

Electronic Profile and Reactivity Analysis

The rate and favorability of nucleophilic addition are dictated primarily by the electrophilicity of the carbonyl carbon.[4] This electrophilicity is, in turn, influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic Aldehydes: A Baseline for Reactivity

Aromatic aldehydes, such as benzaldehyde, are generally less reactive toward nucleophiles than their aliphatic counterparts.[5] This reduced reactivity stems from resonance stabilization, where the π-electrons of the benzene ring delocalize with the carbonyl group.[6][7] This delocalization disperses the partial positive charge on the carbonyl carbon, making it a less potent electrophile.[5][7]

The Influence of the meta-Cyanomethoxy Substituent

In 2-(3-Formylphenoxy)acetonitrile, the cyanomethoxy group (-O-CH₂-CN) is positioned meta to the formyl group. Its net electronic effect is a combination of several factors:

  • Ether Oxygen (-O-): The oxygen atom exerts a weak electron-withdrawing inductive effect (-I) due to its high electronegativity. Its electron-donating resonance effect (+R) is not transmitted to the carbonyl carbon from the meta position.

  • Acetonitrile Moiety (-CH₂-CN): The nitrile group (-CN) is a powerful electron-withdrawing group. This strong inductive pull is relayed through the methylene (-CH₂) bridge and the ether oxygen.

Collectively, the cyanomethoxy group functions as a net electron-withdrawing group (EWG) . EWGs increase the partial positive charge on the carbonyl carbon by pulling electron density away from the aromatic ring.[8] Consequently, 2-(3-Formylphenoxy)acetonitrile is more electrophilic and more reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.[4][8]

The Core Mechanism: A Two-Step Pathway

The nucleophilic addition to the carbonyl group of 2-(3-Formylphenoxy)acetonitrile proceeds via a well-established two-step mechanism.[1]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon.[5] This attack forces the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral).[1] The electrons from the C=O π-bond are displaced onto the electronegative oxygen atom, creating a tetrahedral alkoxide intermediate.[1][5]

Step 2: Protonation of the Alkoxide Intermediate The negatively charged alkoxide intermediate is a relatively strong base. It is subsequently protonated by a weak acid present in the reaction medium (such as water, alcohol, or the conjugate acid of a catalyst) to yield the final, neutral alcohol product.[5]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Kinetic, Thermodynamic, and Stereochemical Considerations

Reaction Kinetics

The rate of nucleophilic addition is influenced by several factors:

  • Nucleophile Strength: Stronger, more reactive nucleophiles (e.g., Grignard reagents, organolithiums) react faster than weaker ones (e.g., water, alcohols).

  • Electrophilicity of the Carbonyl: As established, the EWG on 2-(3-Formylphenoxy)acetonitrile enhances its reactivity.[8]

  • Steric Hindrance: The meta-position of the substituent offers minimal steric hindrance to the approaching nucleophile, allowing for facile attack at the carbonyl center.[5]

Thermodynamic Equilibrium

Nucleophilic addition can be either reversible or irreversible.[9] The position of the equilibrium is determined by the relative basicity of the nucleophile and the resulting alkoxide.

  • Irreversible Addition: Occurs with highly basic nucleophiles like hydride reagents (e.g., NaBH₄, LiAlH₄) and organometallic reagents (e.g., R-MgBr, R-Li). The resulting alkoxide is a much weaker base than the starting nucleophile, driving the reaction to completion.[9]

  • Reversible Addition: Occurs with weaker nucleophiles such as water, alcohols, and cyanide ions.[9] In these cases, the alkoxide intermediate has a basicity comparable to the starting nucleophile, allowing for an equilibrium to be established. The reaction with cyanide, for instance, is often performed under slightly acidic pH to favor the formation of the cyanohydrin product.[10]

Stereochemical Outcome

The carbonyl group is trigonal planar, meaning the nucleophile can attack from either the top or bottom face of the molecule with equal probability.[10] If the nucleophilic addition creates a new chiral center (i.e., the carbon atom bonded to four different groups), the reaction will produce a racemic mixture (a 50:50 mixture of both enantiomers), unless a chiral catalyst or reagent is used.[10]

Data Point Quantitative Data & Insights
Reactivity vs. Benzaldehyde More reactive due to the electron-withdrawing -O-CH₂-CN group.
Reactivity vs. Aliphatic Aldehydes Generally less reactive due to aromatic resonance stabilization.[6]
Stereochemical Product Racemic mixture (if a new stereocenter is formed).[10]
Equilibrium with Weak Nucleophiles Reversible (e.g., HCN, H₂O, ROH).[9]
Equilibrium with Strong Nucleophiles Irreversible (e.g., RMgX, LiAlH₄).[9]

Experimental Protocols for Mechanistic Investigation

To validate the mechanistic principles described, specific experiments can be designed to monitor the reaction and characterize its products.

Protocol 1: Synthesis of 3-(1-Hydroxyethyl)phenoxyacetonitrile via Hydride Reduction

This protocol details a standard nucleophilic addition using sodium borohydride as a hydride source.

Materials:

  • 2-(3-Formylphenoxy)acetonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-(3-Formylphenoxy)acetonitrile in methanol at 0 °C (ice bath).

  • Nucleophilic Addition: Slowly add 1.1 equivalents of sodium borohydride in small portions to the stirred solution.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose excess NaBH₄.

  • Acidification: Adjust the pH to ~7 using 1 M HCl.

  • Extraction: Extract the product into diethyl ether (3x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product via silica gel column chromatography if necessary.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol allows for the determination of reaction rate constants by monitoring the change in absorbance over time.[6]

Materials:

  • Stock solution of 2-(3-Formylphenoxy)acetonitrile in a suitable solvent (e.g., acetonitrile).

  • Stock solution of the nucleophile (e.g., an amine) in the same solvent.

  • UV-Vis Spectrophotometer with a thermostated cuvette holder.

Procedure:

  • Wavelength Determination: Determine the λ_max of the C=O bond's n→π* transition for the aldehyde (typically 280-320 nm).

  • Reaction Initiation: In a quartz cuvette, mix the aldehyde solution with a pseudo-first-order excess of the nucleophile solution at a constant temperature (e.g., 25 °C).[8]

  • Data Acquisition: Immediately begin recording the absorbance at the determined λ_max as a function of time.[6]

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).[11] By varying the nucleophile concentration, the second-order rate constant can be determined.

Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Aldehyde & Nucleophile) prep2 Determine λ_max of Aldehyde prep1->prep2 exp1 Mix Reactants in Thermostated Cuvette prep2->exp1 exp2 Record Absorbance vs. Time exp1->exp2 an1 Plot ln(Abs) vs. Time exp2->an1 an2 Calculate Rate Constant from Slope an1->an2

Caption: Workflow for kinetic analysis of the nucleophilic addition reaction.

Spectroscopic Validation of the Reaction

Successful nucleophilic addition results in predictable changes in the spectroscopic signature of the molecule.

Spectroscopic Method Before Reaction (Aldehyde) After Reaction (Alcohol Product) Key Insight
Infrared (IR) Spectroscopy Strong, sharp C=O stretch at ~1700 cm⁻¹.[2] Aldehydic C-H stretches at ~2720 & ~2820 cm⁻¹.[2]Broad O-H stretch at ~3200-3600 cm⁻¹. C=O and aldehydic C-H peaks disappear.Confirmation of carbonyl conversion to a hydroxyl group.
¹H NMR Spectroscopy Distinctive aldehyde proton singlet at ~9.9-10.1 ppm.[2]Aldehyde proton peak disappears. New methine proton (H-C-OH) appears at ~4.5-5.5 ppm. New hydroxyl proton (OH) appears (variable shift).Unambiguous evidence of addition at the formyl group.
¹³C NMR Spectroscopy Carbonyl carbon signal at ~190-195 ppm.Carbonyl carbon signal disappears. New carbinol carbon (C-OH) signal appears at ~65-80 ppm.Direct observation of the change in the carbon skeleton's electronic environment.

Conclusion

The nucleophilic addition to 2-(3-Formylphenoxy)acetonitrile is a robust and predictable transformation governed by fundamental electronic principles. The presence of the meta-substituted electron-withdrawing cyanomethoxy group enhances the electrophilicity of the carbonyl carbon, making the substrate more reactive than unsubstituted benzaldehyde. The reaction proceeds through a classic two-step mechanism involving the formation of a tetrahedral alkoxide intermediate followed by protonation. The stereochemical outcome for a newly formed chiral center is a racemic mixture. The experimental protocols and spectroscopic data provided in this guide offer a validated framework for researchers to study, optimize, and apply this important reaction in the synthesis of complex molecules.

References

  • Benchchem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. BenchChem.
  • Brainly.in. (2018, March 6).
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  • Allan Chemical Corporation. (2025, October 23).
  • Stetter, H., & Kuhlmann, H. (1991). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Organic Reactions.
  • Chemistry LibreTexts. (2024, May 9). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions.
  • Gerber, L. C. H., & Schibler, J. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(4), 1083–1093.
  • Scribd. Nucleophilic Addition in Aldehydes and Ketones.
  • Benchchem. (2025). Comparative Reactivity Analysis of 2-[3-(Benzyloxy)
  • Unacademy. Mechanism of Nucleophilic Addition.
  • LibreTexts. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Oh, H. K., et al. A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines to the Activated Olefins. Journal of the Korean Chemical Society.
  • Clark, J. (2015). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide.

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Exploratory

An In-depth Technical Guide to 2-(3-Formylphenoxy)acetonitrile: Safe Handling and Research Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(3-Formylphenoxy)acetonitrile, focusing on its material safety data, safe handling protocols, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Formylphenoxy)acetonitrile, focusing on its material safety data, safe handling protocols, and its emerging relevance in the field of medicinal chemistry and drug development. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure both the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Physicochemical Properties

2-(3-Formylphenoxy)acetonitrile is an aromatic organic compound characterized by a benzene ring substituted with both a formyl (aldehyde) and a cyanomethyl ether group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-(3-Formylphenoxy)acetonitrile

PropertyValueSource
Chemical Formula C₉H₇NO₂N/A
Molecular Weight 161.16 g/mol
CAS Number 125418-90-8
Appearance Solid (Expected)General chemical knowledge
Solubility Expected to be soluble in organic solvents like ethers, alcohols, and acetone.[1]General chemical knowledge

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-(3-Formylphenoxy)acetonitrile is paramount before any handling or experimental use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.[2]

Based on available data, 2-(3-Formylphenoxy)acetonitrile is classified as a hazardous substance.[3] The primary hazards are associated with its acute toxicity upon exposure through various routes and its potential to cause skin and eye irritation.[3]

Table 2: GHS Hazard Classification for 2-(3-Formylphenoxy)acetonitrile

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H336: May cause drowsiness or dizziness

The causality behind these classifications lies in the reactivity of the aldehyde and nitrile functional groups. Aldehydes can be irritating to the skin, eyes, and respiratory tract.[4] Nitriles can be toxic, and some can be metabolized to release cyanide, although the risk varies greatly depending on the specific structure.[5]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with 2-(3-Formylphenoxy)acetonitrile.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This provides adequate ventilation to prevent the accumulation of harmful vapors and protects the user from inhalation exposure.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.[7][8]

  • Eye Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn in situations with a higher risk of splashing.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[9]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: When working outside of a fume hood or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.[7]

Caption: A logical workflow for the safe handling of 2-(3-Formylphenoxy)acetonitrile.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[11]

Fire-Fighting Measures

2-(3-Formylphenoxy)acetonitrile is expected to be a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear appropriate PPE.

  • Environmental Precautions: Prevent the material from entering drains and waterways.

  • Methods for Cleaning Up: For small spills, gently sweep up the solid material and place it in a sealed, labeled container for disposal. Avoid generating dust. For larger spills, contain the material and collect it using a method that does not create dust.

Storage and Disposal

Proper storage and disposal are essential for maintaining the stability of the compound and ensuring safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Protect from light and moisture.[13] Store away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.

Synthesis and Applications in Drug Discovery

2-(3-Formylphenoxy)acetonitrile serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The nitrile and aldehyde functionalities offer multiple avenues for chemical modification.

Synthesis

The synthesis of phenoxyacetonitriles is often achieved through a Williamson ether synthesis, where a substituted phenol is reacted with a haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile) in the presence of a base.[14]

Caption: A simplified diagram of the Williamson ether synthesis for preparing phenoxyacetonitriles.

Potential Applications in Medicinal Chemistry

The nitrile group is a common pharmacophore in many approved drugs and drug candidates.[15] It can act as a hydrogen bond acceptor and is often metabolically stable.[15] The aldehyde group can be readily converted into a variety of other functional groups, making 2-(3-Formylphenoxy)acetonitrile a useful starting material for generating libraries of compounds for high-throughput screening.

For instance, the aldehyde can undergo reductive amination to introduce diverse amine functionalities, or it can be oxidized to a carboxylic acid. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to a primary amine.[1] These transformations allow for the exploration of a wide chemical space in the search for new therapeutic agents.

While specific applications of 2-(3-Formylphenoxy)acetonitrile in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its utility as a precursor for novel compounds targeting a range of diseases is an active area of research.

Conclusion

2-(3-Formylphenoxy)acetonitrile is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. However, its handling requires a thorough understanding of its associated hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound safely and effectively, paving the way for new scientific discoveries.

References

  • NextSDS. (n.d.). 2-(3-formylphenoxy)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • The Importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). LinkedIn. Retrieved from [Link]

  • PPESAFETY. (n.d.). PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Wang, Z., et al. (2006). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. Organic Letters, 8(26), 6035–6038.
  • Perfumer's Apprentice. (n.d.). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Retrieved from [Link]

  • INEOS Nitriles. (n.d.). Safety, Health & Environment. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • NIOSH. (n.d.). NITRILES. Retrieved from [Link]

  • National University of Singapore. (n.d.). Safe practice in chemical storage. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline Section 1. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • 3B Scientific (Wuhan) Corp., Ltd. (n.d.). 125418-83-9 | (2-Formylphenoxy)acetonitrile. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Firefighting Precautions at Facilities with Combustible Dust. Retrieved from [Link]

  • Google Patents. (n.d.). US3214428A - Substituted acetonitriles and their synthesis.
  • Workplace Safety and Health Council. (n.d.). Flammable Hazardous Substances. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Shaukath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
  • Singapore Civil Defence Force. (n.d.). FIRE SAFETY REQUIREMENTS FOR CHEMICAL/HAZMAT WAREHOUSES. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Formylphenyl)acetonitrile. Retrieved from [Link]

  • Firesafe.org.uk. (2022, February 9). Safe Working with Flammable Substances. Retrieved from [Link]

  • National Fire Protection Association. (2024, November 27). Combustible Materials: Learn Risks, Causes, and Safety Tips. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Queen's University Belfast. (2012, April 19). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • MDPI. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

  • MDPI. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

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Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Early Research of 2-(3-formylphenoxy)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the phenoxy, acetonitrile, and benzaldehyde functionalities within a single molecular framework positions 2-(3-formylphenoxy)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the phenoxy, acetonitrile, and benzaldehyde functionalities within a single molecular framework positions 2-(3-formylphenoxy)acetonitrile as a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and early-stage research concerning this versatile scaffold and its derivatives. While dedicated research on this specific molecule is nascent, this document synthesizes established synthetic methodologies, predicts characterization data, and explores the potential biological significance by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers seeking to explore the therapeutic and material applications of this promising class of molecules.

Introduction: The Strategic Amalgamation of Key Pharmacophores

The 2-(3-formylphenoxy)acetonitrile core represents a strategic amalgamation of three key chemical motifs, each with a well-documented history in drug discovery and organic synthesis. The phenoxy group provides a flexible ether linkage and is a common feature in a wide array of biologically active molecules. The acetonitrile moiety, a versatile functional group, can participate in various chemical transformations and is a known pharmacophore in several approved drugs.[1] Lastly, the benzaldehyde group offers a reactive handle for derivatization and is a crucial component in the synthesis of numerous heterocyclic and other complex organic structures.

The strategic placement of the formyl group at the meta position of the phenoxy ring influences the molecule's electronic properties and steric profile, offering a unique vector for chemical space exploration. This guide will delve into the foundational aspects of this molecule, from its synthesis to its potential as a building block for novel chemical entities.

Synthesis and Discovery: A Rational Approach to a Novel Scaffold

While a singular "discovery" paper for 2-(3-formylphenoxy)acetonitrile is not prominent in the literature, its conception can be understood as a logical extension of established synthetic strategies for phenylacetonitriles and phenoxyacetonitriles. The most probable synthetic routes are based on nucleophilic substitution reactions.

General Synthetic Pathways

The synthesis of 2-(3-formylphenoxy)acetonitrile can be approached via two primary retrosynthetic disconnections, as illustrated below.

G main 2-(3-formylphenoxy)acetonitrile sub1 3-hydroxybenzaldehyde main->sub1 Williamson Ether Synthesis sub2 2-haloacetonitrile main->sub2 Williamson Ether Synthesis sub3 2-(3-halomethylphenoxy)acetaldehyde main->sub3 Nucleophilic Cyanation sub4 Cyanide Source (e.g., NaCN, KCN) main->sub4 Nucleophilic Cyanation

Figure 1: Retrosynthetic analysis of 2-(3-formylphenoxy)acetonitrile highlighting two key synthetic strategies.

2.1.1. Williamson Ether Synthesis

This classical and reliable method involves the reaction of 3-hydroxybenzaldehyde with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Nucleophilic Attack: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Haloacetonitrile: Add 2-bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

2.1.2. Nucleophilic Cyanation

An alternative route involves the nucleophilic substitution of a halide with a cyanide salt. This would typically start from a derivative of 3-hydroxybenzaldehyde where the hydroxyl group is already part of an acetic acid or ester moiety, which is then converted to a halomethyl group. A more direct approach starts with 3-formylphenoxyacetic acid, which can be synthesized from 3-hydroxybenzaldehyde and chloroacetic acid.

Physicochemical Properties and Characterization

The fundamental physicochemical properties of 2-(3-formylphenoxy)acetonitrile are crucial for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of 2-(3-formylphenoxy)acetonitrile

PropertyValueSource
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
CAS Number 125418-90-8[3]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone)General knowledge

3.1. Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(3-formylphenoxy)acetonitrile and its derivatives.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the disubstituted benzene ring, a singlet for the aldehyde proton (around 9.5-10.5 ppm), and a singlet for the methylene protons of the acetonitrile group (around 4.5-5.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic and methylene carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2240-2260 cm⁻¹), the aldehyde (C=O) stretch (around 1690-1715 cm⁻¹), and the ether (C-O-C) linkage.

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound.

Early Research and Potential Applications of Derivatives

While direct biological studies on 2-(3-formylphenoxy)acetonitrile are scarce, the individual components of its structure suggest a rich potential for derivatization and application in drug discovery. The aldehyde functionality serves as a versatile handle for creating a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.

Kinase Inhibition

The phenoxyacetonitrile and related phenoxyacetamide scaffolds are present in a number of kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2-(3-formylphenoxy)acetonitrile core can be elaborated to introduce functionalities known to interact with the ATP-binding site of various kinases.

G start 2-(3-formylphenoxy)acetonitrile reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation Reactions (e.g., with active methylene compounds) start->condensation derivatives Diverse Library of Derivatives reductive_amination->derivatives wittig->derivatives condensation->derivatives kinase_screening Kinase Screening Assays derivatives->kinase_screening sar Structure-Activity Relationship (SAR) Studies kinase_screening->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2: A workflow illustrating the derivatization of 2-(3-formylphenoxy)acetonitrile and subsequent screening for kinase inhibitory activity.

Anthelmintic and Antimicrobial Agents

Amino-acetonitrile derivatives have been identified as a new class of anthelmintic drugs with a novel mode of action.[6] The core structure of 2-(3-formylphenoxy)acetonitrile provides a template for the synthesis of novel amino-acetonitrile derivatives through modification of the aldehyde group. Furthermore, phenoxy derivatives have been investigated for their antibacterial and antifungal properties.[7]

Enzyme Inhibition in Metabolic Diseases

Derivatives of structurally related compounds have been explored as inhibitors of enzymes relevant to type II diabetes, such as α-amylase and α-glucosidase.[8][9] The 2-(3-formylphenoxy)acetonitrile scaffold could be a starting point for designing novel inhibitors of these enzymes.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Although a direct SAR for 2-(3-formylphenoxy)acetonitrile derivatives is yet to be established, valuable insights can be gleaned from related structures. For instance, in the context of adenosine receptor antagonists, the substitution pattern on the phenoxy ring has been shown to be critical for both potency and selectivity.[6] Similarly, for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifications to the phenyl ring of a related β-lactone scaffold significantly impacted inhibitory potency.[5] These studies underscore the importance of systematic derivatization of the aromatic ring of the 2-(3-formylphenoxy)acetonitrile core to probe for favorable interactions with biological targets.

Conclusion and Future Directions

2-(3-formylphenoxy)acetonitrile is a promising and versatile chemical scaffold that remains relatively underexplored. Its straightforward synthesis and the presence of three distinct and reactive functional groups make it an attractive starting point for the generation of diverse chemical libraries. Early research on analogous structures suggests a high potential for the discovery of novel therapeutic agents, particularly in the areas of kinase inhibition, infectious diseases, and metabolic disorders.

Future research should focus on the systematic derivatization of the aldehyde, nitrile, and aromatic ring to build a comprehensive structure-activity relationship profile against various biological targets. Detailed biological evaluation of these derivatives, coupled with computational modeling, will be crucial in unlocking the full therapeutic potential of this intriguing molecular framework. This guide serves as a call to the scientific community to further investigate this promising scaffold and its derivatives.

References

Sources

Protocols & Analytical Methods

Method

Protocol for the Chemoselective Reductive Amination of 2-(3-Formylphenoxy)acetonitrile

Executive Summary The synthesis of complex amine architectures is a cornerstone of modern drug development. This application note details a highly chemoselective protocol for the reductive amination of 2-(3-Formylphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amine architectures is a cornerstone of modern drug development. This application note details a highly chemoselective protocol for the reductive amination of 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8). By leveraging Sodium Triacetoxyborohydride (STAB) as the hydride source, researchers can achieve high-yielding C-N bond formation while preserving the sensitive aliphatic nitrile moiety. This guide provides a self-validating, step-by-step methodology optimized for both primary and secondary amines.

Introduction & Mechanistic Rationale

The substrate, 2-(3-Formylphenoxy)acetonitrile, presents a unique chemoselectivity challenge: it contains both a highly reactive benzaldehyde motif and a sensitive cyano group[1]. Selecting the appropriate reducing agent is the most critical parameter in this workflow.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation. Unlike sodium borohydride (NaBH₄), which aggressively and non-selectively reduces aldehydes directly to alcohols, STAB exhibits remarkable selectivity for iminium ions over aldehydes and ketones [2]. Furthermore, STAB is vastly superior to sodium cyanoborohydride (NaBH₃CN). It operates efficiently without the need for highly acidic conditions (pH 1-3) and eliminates the severe safety risk of generating toxic hydrogen cyanide (HCN) gas during aqueous workup .

Solvent Causality: 1,2-Dichloroethane (DCE) is universally preferred over tetrahydrofuran (THF) or dichloromethane (DCM). STAB demonstrates optimal solubility and significantly accelerated reaction kinetics in DCE [2]. While acetic acid (AcOH) is frequently employed as a catalyst for sterically hindered ketones, it is generally omitted when reacting unhindered aldehydes like 2-(3-Formylphenoxy)acetonitrile to prevent premature reduction of the aldehyde before the imine can fully form.

Reaction Pathway

Mechanism A 2-(3-Formylphenoxy)acetonitrile (Aldehyde) C Hemiaminal Intermediate A->C Nucleophilic Attack B Amine (1.05 equiv) B->C D Iminium Ion Intermediate C->D -H2O E Aminated Product (Nitrile Intact) D->E STAB Reduction

Mechanistic pathway for the reductive amination of 2-(3-Formylphenoxy)acetonitrile.

Materials and Equipment

  • Substrate: 2-(3-Formylphenoxy)acetonitrile (1.0 equiv, limiting reagent)

  • Nucleophile: Primary or Secondary Amine (e.g., Benzylamine, Morpholine) (1.05 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Workup Reagents: Saturated aqueous NaHCO₃ solution, Brine (saturated NaCl), Anhydrous MgSO₄ or Na₂SO₄

  • Equipment: Magnetic stirrer, flame-dried round-bottom flask, nitrogen/argon balloon, TLC plates or LC-MS for reaction monitoring.

Experimental Workflow

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Intermediate Formation Stir 15-30 mins at RT Step1->Step2 Step3 3. Reduction Add STAB (1.4 equiv) portionwise Step2->Step3 Step4 4. Reaction Completion Stir 2-4 hours at RT Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3 quench, DCM extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Experimental Protocol

Preparation and Imine Formation
  • Purge a flame-dried round-bottom flask with inert gas (Nitrogen or Argon).

  • Dissolve 2-(3-Formylphenoxy)acetonitrile (1.0 mmol) in anhydrous DCE (5.0 mL, yielding a 0.2 M solution).

  • Add the amine (1.05 mmol) dropwise at room temperature (20-25 °C).

  • Causality Check: Stir the mixture for 15-30 minutes before adding the reducing agent. This critical pre-incubation phase allows the thermodynamic equilibrium to favor hemiaminal/imine formation, strictly minimizing the direct reduction of the unreacted aldehyde into a benzyl alcohol byproduct [2].

Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (1.4 mmol) portionwise over 5 minutes.

  • Causality Check: Portionwise addition at 0 °C safely dissipates the mild exotherm and manages potential hydrogen gas evolution caused by trace ambient moisture interacting with the hydride.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2-4 hours.

  • Monitor reaction completion via TLC or LC-MS to ensure the self-validating disappearance of the aldehyde starting material.

Quenching and Work-up
  • Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

  • Causality Check: NaHCO₃ safely neutralizes any liberated acetic acid and decomposes unreacted STAB. Unlike strong aqueous acids or bases, mild NaHCO₃ guarantees that the delicate aliphatic nitrile group on the substrate will not undergo unwanted hydrolysis to an amide or carboxylic acid.

  • Stir vigorously for 15 minutes until all gas evolution ceases.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification
  • Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate or DCM/MeOH gradients depending on the polarity of the specific amine utilized) to afford the pure aminated product.

Quantitative Data & Optimization

To underscore the necessity of STAB in this specific protocol, the following table summarizes the quantitative performance metrics of common hydride sources when reacted with nitrile-containing benzaldehydes:

Reducing AgentChemoselectivity (Nitrile Intact)Toxicity ProfileRelative Reaction RateTypical Yield
STAB (NaBH(OAc)₃) Excellent Low Fast (2-4 h) 85-95%
NaBH₃CN GoodHigh (HCN gas risk)Slow (12-24 h)70-85%
NaBH₄ Poor (Reduces aldehyde directly)LowN/A (Direct reduction)< 20%

Troubleshooting & Critical Parameters

  • Over-alkylation (Dialkylation): When utilizing primary amines, competitive dialkylation can occur, yielding tertiary amine impurities. If LC-MS indicates over-alkylation, pivot to an indirect (stepwise) reductive amination. Pre-form the imine in absolute methanol, isolate if necessary, and then reduce with NaBH₄ [3].

  • Sluggish Reactions with Weak Nucleophiles: For weakly nucleophilic amines (e.g., anilines), the addition of 1.0 equivalent of glacial acetic acid can accelerate iminium ion formation[2]. The nitrile group on 2-(3-Formylphenoxy)acetonitrile is robust enough to tolerate this mild, localized acidity during the reaction timeframe.

  • Poor Amine Solubility: If the amine nucleophile is supplied as a hydrochloride salt, add 1.0 equivalent of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ before adding the STAB reagent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL: [Link]

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Application

Application Notes &amp; Protocols: 2-(3-Formylphenoxy)acetonitrile as a Versatile Precursor in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. 2-(3-Formylphenoxy)acetonitrile emerges as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. 2-(3-Formylphenoxy)acetonitrile emerges as a highly valuable and versatile precursor, distinguished by its unique bifunctional architecture. This molecule incorporates both an aldehyde and a nitrile group, offering two orthogonal points for chemical modification. This guide provides an in-depth exploration of 2-(3-Formylphenoxy)acetonitrile, detailing its synthesis, chemical properties, and, most critically, its application in the construction of diverse chemical libraries through powerful synthetic methodologies such as multicomponent reactions and heterocyclic synthesis. The protocols herein are designed to provide researchers with a robust framework for leveraging this precursor to accelerate drug discovery programs.

Introduction: The Strategic Advantage of a Bifunctional Precursor

The efficiency of a drug discovery campaign is often dictated by the quality and diversity of the chemical matter available for screening. Precursors that offer multiple, distinct reactive handles are invaluable as they serve as launchpads for generating vast arrays of structurally diverse molecules. 2-(3-Formylphenoxy)acetonitrile is an exemplary scaffold, possessing two of the most versatile functional groups in organic synthesis:

  • The Formyl Group (Aldehyde): An electrophilic center that readily participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a cornerstone of multicomponent reactions (MCRs) like the Ugi and Passerini reactions, enabling the rapid assembly of complex, peptide-like structures.[1][2]

  • The Acetonitrile Group: The nitrile moiety is a unique functional group that can act as a potent bioisostere for carbonyls or halogens, modulating a compound's physicochemical properties to enhance metabolic stability or target binding.[3][4] Furthermore, the α-methylene protons are acidic, allowing for facile functionalization, and the nitrile itself can participate in cyclization reactions to form various heterocycles.

This dual functionality allows for the strategic and divergent synthesis of compound libraries, making 2-(3-Formylphenoxy)acetonitrile a powerful tool for lead generation and optimization.

Physicochemical & Safety Profile

A thorough understanding of a precursor's properties is essential for its effective and safe use in the laboratory.

Chemical Properties
PropertyValueSource
Molecular Formula C₉H₇NO₂[5]
Molecular Weight 161.16 g/mol [5]
CAS Number 125418-90-8[6]
Appearance Solid[7]
SMILES O=Cc1cccc(OCC#N)c1[8]
InChI Key BXYYEALGBJSZNM-UHFFFAOYSA-N[7]
Safety & Handling

2-(3-Formylphenoxy)acetonitrile is classified with the following hazards and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6][9]

  • GHS Hazard Codes: H302, H312, H315, H319, H332, H336[6]

  • Signal Word: Warning

  • Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapors. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of the Precursor

The most direct and common method for synthesizing 2-(3-Formylphenoxy)acetonitrile is via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a haloacetonitrile.

G phenol 3-Hydroxybenzaldehyde reagents + BromoacetonitrileK₂CO₃, Acetone product 2-(3-Formylphenoxy)acetonitrile phenol->product Williamson Ether Synthesis

Caption: Synthetic pathway for 2-(3-Formylphenoxy)acetonitrile.

Protocol 1: Synthesis of 2-(3-Formylphenoxy)acetonitrile

This protocol is based on established Williamson ether synthesis methodologies.[10]

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. The mixture will become a suspension. Allow it to stir at room temperature for 30 minutes.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the potassium phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Alkylation: Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

    • Causality Note: Bromoacetonitrile is a potent electrophile for this Sₙ2 reaction. It is generally more reactive than chloroacetonitrile, leading to shorter reaction times.[10] A slight excess ensures complete consumption of the phenoxide.

  • Reaction Progression: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent via rotary evaporation to yield the crude product.

  • Purification: The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-Formylphenoxy)acetonitrile as a solid.

Applications in Library Synthesis

The true power of 2-(3-Formylphenoxy)acetonitrile lies in its ability to serve as a central hub for the creation of diverse molecular frameworks.

G precursor 2-(3-Formylphenoxy)acetonitrile node1 Multicomponent Reactions (e.g., Ugi-4CR) precursor->node1 node2 Heterocycle Synthesis (e.g., Gewald Reaction) precursor->node2 node3 Reductive Amination precursor->node3 node4 Wittig / Horner-Wadsworth-Emmons precursor->node4 prod1 Peptidomimetics (α-Acylamino Amides) node1->prod1 Aldehyde prod2 Substituted Thiophenes node2->prod2 Aldehyde + Nitrile prod3 Secondary/Tertiary Amines node3->prod3 Aldehyde prod4 α,β-Unsaturated Nitriles node4->prod4 Aldehyde

Caption: Divergent reaction pathways from the central precursor.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of diversity-oriented synthesis, capable of generating complex peptidomimetic structures in a single, atom-economical step from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][11] Using 2-(3-Formylphenoxy)acetonitrile as the aldehyde component introduces the cyanomethylphenoxy moiety into the final structure, providing a handle for further modification or a key pharmacophoric element.

G aldehyde 2-(3-Formylphenoxy)acetonitrile imine Imine Formation aldehyde->imine + H₂O amine Amine (R¹-NH₂) amine->imine + H₂O acid Carboxylic Acid (R²-COOH) nitrilium Nitrilium Ion acid->nitrilium Condensation isocyanide Isocyanide (R³-NC) isocyanide->nitrilium Condensation imine->nitrilium Condensation adduct α-Adduct nitrilium->adduct + R²-COO⁻ product α-Acylamino Amide Product adduct->product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Protocol 2: Ugi-4CR for Library Synthesis

This protocol is a general procedure that can be adapted for parallel synthesis.[12]

Materials:

  • 2-(3-Formylphenoxy)acetonitrile (Aldehyde component)

  • A diverse set of primary amines (e.g., benzylamine, aniline derivatives)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid derivatives)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • Stock Solutions: Prepare equimolar stock solutions (e.g., 0.5 M) of the aldehyde, amine, carboxylic acid, and isocyanide in methanol.

    • Causality Note: Using a polar protic solvent like methanol is crucial as it facilitates imine formation and stabilizes the charged intermediates in the reaction cascade.[11] TFE can sometimes improve yields for less reactive substrates.

  • Reaction: In an array of reaction vials (e.g., in a 96-well plate), add equal volumes of the four stock solutions. For a single reaction, add 2-(3-Formylphenoxy)acetonitrile (1.0 eq), the selected amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) to a vial with methanol.

  • Incubation: Seal the vials and stir or shake at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Workup: For library applications, the solvent is typically removed in vacuo, and the crude material is dissolved in DMSO for direct biological screening.

  • Purification (for characterization): For individual compounds, the solvent is evaporated, and the residue is redissolved in ethyl acetate. The solution is washed with saturated NaHCO₃ solution to remove unreacted acid, followed by brine. The organic layer is dried, concentrated, and purified by flash chromatography or preparative HPLC.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction that constructs highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[13][14] 2-(3-Formylphenoxy)acetonitrile can uniquely serve as both the aldehyde and the active methylene nitrile component, leading to symmetrically substituted thiophenes, or it can be used solely as the aldehyde component with a different active methylene compound.

G carbonyl Aldehyde/Ketone (R¹R²CO) knoevenagel Knoevenagel Condensation carbonyl->knoevenagel Base (e.g., Morpholine) nitrile Active Methylene Nitrile (NC-CH₂-R³) nitrile->knoevenagel Base (e.g., Morpholine) sulfur Sulfur (S₈) adduct Sulfur Adduct sulfur->adduct Sulfur Addition knoevenagel->adduct Sulfur Addition product 2-Aminothiophene adduct->product Cyclization & Tautomerization

Sources

Method

Application Note: High-Yield Knoevenagel Condensation Protocol for 2-(3-Formylphenoxy)acetonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The Knoevenagel condensation is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, fine chemicals, and functional materials. This application note details an optimized, scalable protocol for the condensation of 2-(3-formylphenoxy)acetonitrile (CAS: 125418-90-8)[1] with active methylene compounds, using malononitrile as the primary model substrate.

The Substrate: 2-(3-Formylphenoxy)acetonitrile

The incorporation of the phenoxyacetonitrile moiety is highly valued in medicinal chemistry for developing versatile pharmacophores and rigid linkers. Mechanistically, the meta-substituted −OCH2​CN group exerts a mild electron-withdrawing inductive effect ( −I ). This effect increases the electrophilicity of the formyl carbon compared to an unsubstituted benzaldehyde, thereby lowering the activation energy required for nucleophilic attack by the carbanion.

Catalytic Causality

While classical Knoevenagel reactions often rely on harsh conditions or large excesses of pyridine[2], this protocol utilizes a synergistic piperidine/glacial acetic acid catalytic system in a protic solvent (ethanol)[3].

  • Piperidine (Base): Deprotonates the active methylene to generate the nucleophilic carbanion.

  • Glacial Acetic Acid (Buffer/Co-catalyst): Serves a dual purpose. First, it buffers the basicity of piperidine, suppressing unwanted side reactions such as the Cannizzaro reaction or aldol self-condensation. Second, it acts as a Brønsted acid to protonate the intermediate alkoxide, facilitating the critical E1cB dehydration step that drives the reaction to completion[2].

Mechanism A Malononitrile (Active Methylene) C Carbanion Nucleophile A->C Deprotonation B Piperidine Base B->C Catalysis E Aldol Intermediate C->E Nucleophilic Attack D 2-(3-Formylphenoxy) acetonitrile D->E Electrophilic Addition F Dehydration (-H2O) E->F Proton Transfer G Knoevenagel Adduct (Target Olefin) F->G E1cB Elimination

Mechanistic pathway of the Knoevenagel condensation via E1cB elimination.

Experimental Design & Optimization Data

To establish a self-validating and robust system, various catalytic conditions were evaluated. Ethanol was selected as the solvent of choice due to its green profile, its ability to stabilize the polar transition states, and its ideal properties for direct product crystallization[3].

Table 1: Reaction Optimization for 2-(3-Formylphenoxy)acetonitrile + Malononitrile

EntryCatalyst System (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
1NoneEthanol78 (Reflux)24< 5
2Piperidine (10%)Ethanol78 (Reflux)472
3 Piperidine (10%) / AcOH (10%) Ethanol 78 (Reflux) 2 94
4L-Proline (20%)Ethanol78 (Reflux)685
5Piperidine (10%) / AcOH (10%)Water100 (Reflux)1265

Step-by-Step Protocol (10 mmol Scale)

This protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure quality control at the bench.

Reagents Required
  • 2-(3-Formylphenoxy)acetonitrile: 1.61 g (10.0 mmol)

  • Malononitrile: 0.66 g (10.0 mmol)

  • Piperidine: 100 µL (~1.0 mmol, 10 mol%)

  • Glacial Acetic Acid: 57 µL (~1.0 mmol, 10 mol%)

  • Absolute Ethanol: 15 mL (Reaction) + 10 mL (Washing/Recrystallization)

Methodology

Step 1: Reagent Solubilization

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.61 g of 2-(3-formylphenoxy)acetonitrile and 0.66 g of malononitrile in 15 mL of absolute ethanol.

  • Stir at room temperature for 5 minutes. Validation: The mixture should form a clear, pale-yellow solution. If particulates remain, gently warm to 40°C.

Step 2: Catalyst Addition

  • Add 57 µL of glacial acetic acid to the stirring solution.

  • Dropwise, add 100 µL of piperidine.

  • Causality Note: Adding the acid before the base prevents localized spikes in basicity, protecting the aldehyde from unwanted side reactions. A slight deepening of the yellow color is normal upon piperidine addition, indicating the formation of the initial catalytic complexes.

Step 3: Reaction Execution

  • Attach a reflux condenser and heat the mixture to a gentle reflux (78°C oil bath).

  • Maintain reflux for 2 hours.

  • Validation: As the reaction progresses, the target Knoevenagel adduct (which is highly conjugated) will begin to alter the refractive index and color of the solution, often turning it a deep golden-orange.

Step 4: In-Process Monitoring (IPC)

  • After 1.5 hours, sample the reaction for TLC analysis (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation: The starting aldehyde typically has an Rf​ of ~0.5. The highly polar, conjugated malononitrile adduct will appear as a distinct, UV-active spot at a lower Rf​ (~0.3). Proceed to workup only when the aldehyde spot is completely consumed.

Step 5: Workup and Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5°C) and stir for 30 minutes.

  • Validation: A dense, crystalline precipitate should form rapidly upon cooling. The insolubility of the highly conjugated product in cold ethanol drives the equilibrium and allows for solvent-free isolation.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove the catalyst and any unreacted malononitrile.

Step 6: Purification

  • While the crude purity is typically >95%, analytical grade material can be obtained by recrystallization from a minimal amount of boiling ethanol.

  • Dry the purified crystals in a vacuum oven at 45°C overnight.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Malononitrile Step2 2. Catalyst Addition AcOH (0.1 eq) then Piperidine (0.1 eq) Step1->Step2 Step3 3. Reaction Execution Reflux in EtOH (78°C) for 2 hrs Step2->Step3 Step4 4. In-Process Monitoring TLC (Hexane:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Isolation Cool to 0-5°C, Filter Precipitate Step4->Step5 Conversion > 98% Step6 6. Purification Recrystallization from Hot EtOH Step5->Step6

Step-by-step experimental workflow for the Knoevenagel condensation.

Troubleshooting & Quality Control

  • Issue: Oiling out instead of crystallization during Step 5.

    • Causality: Traces of water or impurities can depress the melting point of the product, causing it to separate as an oil.

    • Solution: Reheat the mixture until homogeneous, add a seed crystal if available, and allow the solution to cool very slowly to room temperature before applying the ice bath.

  • Issue: Incomplete conversion after 3 hours.

    • Causality: Evaporation of the volatile piperidine catalyst or moisture ingress deactivating the active methylene.

    • Solution: Add an additional 5 mol% of piperidine and continue refluxing for 1 hour.

References

  • NextSDS. "2-(3-formylphenoxy)acetonitrile — Chemical Substance Information." NextSDS,[Link]

  • Taylor & Francis. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Journal of Coordination Chemistry,[Link]

  • ACS Publications. "Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids." ACS Sustainable Chemistry & Engineering,[Link]

Sources

Application

Application Note: Step-by-Step O-Alkylation to Synthesize 2-(3-Formylphenoxy)acetonitrile

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS RN: 125418-90-8[1] Executive Summary & Mechanistic Rationale The synthesis of 2-(3-formylphenoxy)acetonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS RN: 125418-90-8[1]

Executive Summary & Mechanistic Rationale

The synthesis of 2-(3-formylphenoxy)acetonitrile is a fundamental transformation widely utilized in the development of active pharmaceutical ingredients (APIs), including highly selective JAK1 inhibitors[2] and kappa opioid receptor agonists[3]. The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) pathway.

In this protocol, 3-hydroxybenzaldehyde (pKa ~8.98)[4] is deprotonated by a mild base to form a highly nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α -carbon of bromoacetonitrile, displacing the bromide leaving group to form the target aryl ether.

Causality in Reagent Selection:
  • Base (Potassium Carbonate, K₂CO₃): A mild, heterogeneous base is specifically chosen over strong bases (like NaOH or KOH) to prevent unwanted side reactions, such as the Cannizzaro reaction of the aldehyde group or the base-catalyzed hydrolysis of the sensitive nitrile moiety[3].

  • Solvent (N,N-Dimethylformamide, DMF): As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion relatively "naked." This lack of hydrogen-bonding around the nucleophile significantly lowers the activation energy required for the SN​2 attack[5].

  • Electrophile (Bromoacetonitrile): The electron-withdrawing cyano group increases the electrophilicity of the adjacent methylene carbon, ensuring rapid alkylation. However, it is a known lachrymator and requires strict handling in a fume hood.

MechanisticWorkflow cluster_0 Reaction Phase (SN2 Pathway) cluster_1 Isolation & Purification Phase N1 3-Hydroxybenzaldehyde (Phenol Precursor) N2 Deprotonation (K2CO3 in DMF) N1->N2 N3 Phenoxide Anion (Naked Nucleophile) N2->N3 N4 SN2 Attack on Bromoacetonitrile N3->N4 N5 Aqueous Quench (Dissolves KBr/K2CO3) N4->N5 N6 Liquid-Liquid Extraction (EtOAc / Water) N5->N6 N7 2-(3-Formylphenoxy)acetonitrile (Target Product) N6->N7

Figure 1: Mechanistic workflow and isolation pathway for the O-alkylation of 3-hydroxybenzaldehyde.

Quantitative Data & Reaction Parameters

To ensure a self-validating and scalable system, the stoichiometric parameters and expected analytical outputs are strictly defined below.

Table 1: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Hydroxybenzaldehyde 122.121.005.00 g (40.9 mmol)Limiting Reactant / Nucleophile
Bromoacetonitrile 119.951.306.40 g (53.3 mmol)Alkylating Agent / Electrophile
Potassium Carbonate 138.212.6815.18 g (110.0 mmol)Mild Heterogeneous Base
Anhydrous DMF 73.09N/A50.0 mLPolar Aprotic Solvent
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signal / ValueDiagnostic Significance
¹H NMR (CDCl₃) ~9.9 ppm (s, 1H)Confirms the aldehyde (formyl) group remains intact.
¹H NMR (CDCl₃) ~7.2 - 7.6 ppm (m, 4H)Confirms the aromatic ring protons.
¹H NMR (CDCl₃) ~4.8 ppm (s, 2H)Critical: Confirms successful O-alkylation (methylene adjacent to -O and -CN).
ESI-MS [M+H]⁺ m/z ~ 162.0Validates target molecular weight (Exact Mass: 161.16 g/mol )[1].

Step-by-Step Experimental Protocol

Safety Note: Bromoacetonitrile is highly toxic and a severe lachrymator. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Preparation & Deprotonation
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip the flask with a PTFE-coated magnetic stir bar and a nitrogen gas inlet.

    • Causality: While the SN​2 reaction is not strictly air-sensitive, maintaining an inert N₂ atmosphere prevents the auto-oxidation of the formyl group into a carboxylic acid over prolonged stirring.

  • Reagent Loading: Add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol) to the flask, followed by 50 mL of anhydrous DMF[3]. Stir until fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (15.18 g, 110 mmol) to the solution[3]. The mixture will form a suspension. Stir for 15 minutes at room temperature to initiate the deprotonation, visually noted by a slight color change as the phenoxide forms.

Phase 2: Alkylation Execution
  • Electrophile Introduction: Using a glass syringe, add bromoacetonitrile (6.4 g, 53.3 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the local concentration of the electrophile, mitigating exothermic spikes and reducing the probability of dialkylation or oligomerization.

  • Reaction Maturation: Stir the reaction mixture at room temperature for 6 hours[3]. Alternatively, if scaling up or if TLC indicates sluggish kinetics, the reaction can be gently heated to 80 °C for 5 hours[5].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 3:1 v/v). The reaction is complete when the lower-R_f phenol spot disappears, replaced by a distinct, UV-active higher-R_f product spot.

Phase 3: Work-up & Extraction
  • Quenching: Upon completion, concentrate the mixture under reduced pressure to remove ~50% of the DMF (optional, but prevents emulsion formation). Pour the remaining mixture into 150 mL of ice-cold distilled water.

    • Causality: The aqueous quench immediately halts the reaction and dissolves the inorganic byproducts (KBr and unreacted K₂CO₃).

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL)[3].

  • Washing: Wash the combined organic layers with distilled water (2 × 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL) to pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude product as a yellowish oil/solid.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 2-(3-formylphenoxy)acetonitrile[2].

Troubleshooting & Optimization

  • Incomplete Conversion: If unreacted 3-hydroxybenzaldehyde remains after 6 hours, ensure the K₂CO₃ is finely powdered and strictly anhydrous. Water in the base can hydrolyze the bromoacetonitrile before it reacts with the phenol.

  • Nitrile Hydrolysis (Amide/Acid formation): If byproducts corresponding to an amide or carboxylic acid are detected via MS, the reaction temperature was likely too high, or a stronger base was mistakenly utilized. Strictly adhere to mild heating (≤ 80 °C)[5] and use K₂CO₃[3].

References

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][2][5]

  • Substituted heterocyclic acetamides as kappa opioid receptor (kor) agonists. Google Patents (AU2013230425B2). Available at:[3]

  • 2-(3-formylphenoxy)acetonitrile — Chemical Substance Information. NextSDS. Available at:[Link][1]

  • 3-Hydroxybenzaldehyde. Wikipedia. Available at: [Link][4]

  • Chemical Safety and Hazard Guidelines (Bromoacetonitrile). Texas Tech University. Available at: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation Workflows for 2-(3-Formylphenoxy)acetonitrile

Executive Summary 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule possesses two reducible moieties—an aromatic aldehyde and an aliphatic nitrile—linked by a phenoxy ether bridge.

For drug development professionals, the core challenge in processing this intermediate is chemoselectivity . Depending on the target API, a chemist may need to reduce only the aldehyde, only the nitrile, or both. This application note details field-proven, self-validating protocols to achieve all three divergent outcomes through precise catalyst selection, thermodynamic control, and reaction engineering.

Mechanistic Insights & Catalyst Causality

To move beyond trial-and-error, it is critical to understand the causality behind the catalyst choices for this bifunctional molecule:

  • Thermodynamics of C=O vs. C≡N Reduction: Aldehydes are generally more susceptible to catalytic hydrogenation than nitriles due to the higher polarity and lower bond dissociation energy of the C=O π-bond compared to the C≡N π-bonds. Consequently, selective reduction of the aldehyde to a primary alcohol while leaving the nitrile intact is kinetically favored under mild conditions[2].

  • Catalyst Poisoning for Selectivity: While standard Pd/C will eventually reduce both groups, treating Pd/C with a Lewis base such as ethylenediamine (en) forms a Pd/C(en) complex. This "poisoning" modulates the d-band center of the palladium, drastically reducing its affinity for the nitrile group and completely halting nitrile hydrogenation. The aldehyde reduction, however, proceeds smoothly[3]. Alternatively, modern earth-abundant base-metal catalysts, such as Mn(I) PNP pincer complexes, offer exquisite chemoselectivity for aldehydes over nitriles under base-free conditions[2][4].

  • The von Braun Network and Amine Condensation: When the goal is to reduce the nitrile to a primary amine, the reaction must navigate the von Braun network[5]. Nitrile hydrogenation proceeds via a highly reactive imine intermediate. This imine can undergo nucleophilic attack by the newly formed primary amine, eliminating ammonia to form an unwanted secondary amine byproduct. To suppress this, the reaction is conducted in a solvent saturated with excess ammonia (NH₃), which shifts the thermodynamic equilibrium away from secondary amine formation[5].

Divergent Synthesis Pathways

DivergentPathways A 2-(3-Formylphenoxy)acetonitrile (Aldehyde + Nitrile) B 2-(3-(Hydroxymethyl)phenoxy)acetonitrile (Alcohol + Nitrile) A->B Pd/C(en), H2 (1 atm) Selective C=O Reduction C 2-(3-(Hydroxymethyl)phenoxy)ethanamine (Alcohol + Amine) A->C Raney Ni, H2 (50 bar), NH3 Complete Reduction D Acetal-Protected Nitrile (Intermediate) A->D CH(OMe)3, H+ Protection E 2-(3-Formylphenoxy)ethanamine (Aldehyde + Amine) D->E 1. Raney Ni, H2 2. H3O+ Deprotection

Divergent chemoselective hydrogenation pathways for 2-(3-Formylphenoxy)acetonitrile.

VonBraun Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Secondary Secondary Amine ((R-CH2)2NH) Imine->Secondary +Primary Amine -NH3 Secondary->Imine +NH3 (Suppression)

The von Braun reaction network illustrating primary vs. secondary amine formation.

Quantitative Data: Catalyst & Condition Matrix

Target CompoundCatalystSolventAdditiveTemp (°C)H₂ PressureEst. Yield
2-(3-(Hydroxymethyl)phenoxy)acetonitrile 5% Pd/C(en)THFNone251 atm>90%
2-(3-(Hydroxymethyl)phenoxy)ethanamine Raney NiMeOHNH₃ (7M)5050 bar85%
2-(3-Formylphenoxy)ethanamine Raney Ni*MeOHNH₃ (7M)5050 bar75%

*Requires prior acetal protection of the aldehyde and subsequent acidic deprotection to prevent premature aldehyde reduction.

Detailed Experimental Protocols

Protocol A: Selective Aldehyde Reduction

Objective: Synthesis of 2-(3-(Hydroxymethyl)phenoxy)acetonitrile. Self-Validation Checkpoint: The disappearance of the aldehyde can be visually confirmed via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting material will stain bright orange/red; the product alcohol will not stain.

  • Catalyst Preparation: Suspend 10% Pd/C (0.05 eq Pd) in anhydrous THF. Add ethylenediamine (1.0 eq relative to Pd metal). Stir vigorously at 25°C for 2 hours to form the poisoned Pd/C(en) complex[3].

  • Reaction Setup: Add 2-(3-Formylphenoxy)acetonitrile (1.0 eq)[1] to the Pd/C(en) suspension.

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Attach a hydrogen balloon (1 atm) and stir at 25°C for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). Terminate the reaction once the 2,4-DNPH-active spot is entirely consumed.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with EtOAc. Evaporate the filtrate under reduced pressure to yield the pure hydroxymethyl nitrile.

Protocol B: Complete Reduction

Objective: Synthesis of 2-(3-(Hydroxymethyl)phenoxy)ethanamine. Self-Validation Checkpoint: GC-MS analysis should show a single peak corresponding to the primary amine mass. The absence of a peak at roughly double the mass confirms the successful suppression of the secondary amine via the von Braun equilibrium shift[5].

  • Reaction Setup: In a high-pressure Parr reactor, dissolve 2-(3-Formylphenoxy)acetonitrile in a 7M solution of NH₃ in Methanol (10 mL/mmol substrate).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and H₂ (3x). Pressurize the vessel to 50 bar H₂.

  • Heating: Heat the reaction mixture to 50°C and stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the catalyst through a Celite pad under a strict blanket of N₂.

  • Purification: Concentrate the filtrate. Purify the resulting amino-alcohol via acid-base extraction (dissolve in 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, extract with EtOAc).

Protocol C: Selective Nitrile Reduction via Protection

Objective: Synthesis of 2-(3-Formylphenoxy)ethanamine.

  • Acetal Protection: Dissolve 2-(3-Formylphenoxy)acetonitrile (1.0 eq) in anhydrous MeOH. Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq). Reflux for 2 hours. Quench with saturated NaHCO₃, extract with DCM, and concentrate to isolate the dimethyl acetal intermediate.

  • Nitrile Reduction: Subject the isolated acetal to the exact hydrogenation conditions described in Protocol B (Raney Ni, 7M NH₃/MeOH, 50 bar H₂, 50°C).

  • Deprotection: Dissolve the crude amino-acetal in THF. Add 1M HCl (excess) and stir at room temperature for 2 hours to hydrolyze the acetal back to the aldehyde. Neutralize with 1M NaOH, extract with DCM, and concentrate to yield the target formyl-amine.

References

  • Title: Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium Source: ACS Catalysis URL: [Link]

  • Title: Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines Source: The Journal of Organic Chemistry (JOC) URL: [Link]

  • Title: The Formation of a Novel Pd/C–Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups (Pd/C(en) catalyzed chemoselective hydrogenation) Source: Chemistry Letters / Semantic Scholar URL: [Link]

Sources

Application

Application Notes and Protocols for 2-(3-Formylphenoxy)acetonitrile in Agrochemical Development

Introduction: Unveiling the Potential of a Versatile Scaffold In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. 2-(3-Formylphenoxy)acetonitrile e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. 2-(3-Formylphenoxy)acetonitrile emerges as a compound of significant interest due to its unique structural features: a phenoxyacetonitrile core, a known toxophore in certain classes of herbicides, and a reactive aldehyde (formyl) group. This aldehyde functionality serves as a valuable chemical handle for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies.

The global market for agrochemicals, including pesticides and herbicides, increasingly demands innovative solutions to address challenges such as resistance development and the need for more environmentally benign products.[1][2] Benzaldehyde derivatives, a class to which 2-(3-Formylphenoxy)acetonitrile belongs, are utilized in the manufacturing of agrochemicals due to their insecticidal and fungicidal properties.[1] Furthermore, some benzaldehydes have been identified as a new class of plant growth regulators.[3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and bioactivity screening of 2-(3-Formylphenoxy)acetonitrile and its derivatives in the context of modern agrochemical development.

Synthesis of 2-(3-Formylphenoxy)acetonitrile: A Reliable Protocol

The most straightforward and widely applicable method for the synthesis of 2-(3-Formylphenoxy)acetonitrile is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide ion of 3-hydroxybenzaldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction 3-hydroxybenzaldehyde->Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Reaction Medium Product 2-(3-Formylphenoxy)acetonitrile Reaction->Product Williamson Ether Synthesis (SN2)

Caption: Synthetic pathway for 2-(3-Formylphenoxy)acetonitrile.

Detailed Synthesis Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Haloacetonitrile: Stir the mixture at room temperature for 15 minutes. Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(3-Formylphenoxy)acetonitrile by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in Herbicidal Development

The phenoxyacetonitrile moiety is a key structural feature in some commercial herbicides. The primary hypothesis is that derivatives of 2-(3-Formylphenoxy)acetonitrile could exhibit herbicidal activity, potentially acting as synthetic auxins or inhibitors of other key plant enzymes.

Protocol 1: In Vitro Herbicidal Activity Screening

This protocol is designed for the initial screening of compounds against various weed species to assess their impact on seed germination and early seedling growth.

Materials:

  • Test compounds (2-(3-Formylphenoxy)acetonitrile and its derivatives)

  • Positive control herbicides (e.g., 2,4-D, Glyphosate)

  • Acetone or DMSO (as solvent)

  • Tween-80 (as a surfactant)

  • Distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., 10 mg/mL in acetone).

    • Create a series of working solutions at different concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-80.

    • Prepare a solvent control containing the same concentration of acetone/DMSO and Tween-80 in distilled water.

  • Experimental Setup:

    • Place a sterile filter paper in each petri dish or well.

    • Pipette a defined volume (e.g., 2 mL for a 9 cm petri dish) of the respective test solution or control onto the filter paper.

    • Place a set number of seeds (e.g., 10-20) of the target weed species onto the moistened filter paper.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle) for 7-14 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage inhibition for each parameter compared to the solvent control.

    • Determine the IC₅₀ (concentration causing 50% inhibition) values for active compounds.

Protocol 2: Post-Emergence Herbicidal Activity in Greenhouse

This protocol evaluates the efficacy of compounds when applied to established weeds.

Procedure:

  • Plant Cultivation: Grow target weed species in pots containing a standard potting mix in a greenhouse.

  • Treatment Application: When the plants reach a specific growth stage (e.g., 2-4 leaf stage), apply the test solutions (prepared as in Protocol 1) using a laboratory-grade sprayer, ensuring uniform coverage of the foliage.

  • Evaluation:

    • Maintain the treated plants in the greenhouse for 14-21 days.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).

    • For a quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight.

    • Calculate the percentage reduction in biomass compared to the solvent control.

Data Presentation: Herbicidal Activity
CompoundConcentration (ppm)Germination Inhibition (%)Root Inhibition (%)Shoot Inhibition (%)Post-emergence Injury (%)
2-(3-Formylphenoxy)acetonitrile 10015252010
Derivative A 10085959080
Derivative B 10040605535
2,4-D (Positive Control) 10090989590
Solvent Control -0000

Note: Data presented is hypothetical and for illustrative purposes only.

Application in Fungicidal Development

The benzaldehyde moiety has been associated with antifungal activity. Derivatives of 2-(3-Formylphenoxy)acetonitrile can be screened for their potential to inhibit the growth of pathogenic fungi.

Protocol 3: In Vitro Antifungal Activity Screening (Poisoned Food Technique)

Materials:

  • Test compounds

  • Positive control fungicide (e.g., Carbendazim)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes

  • Cork borer

Procedure:

  • Preparation of Poisoned Media:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treatment.

    • Determine the EC₅₀ (effective concentration causing 50% inhibition) for active compounds.

Application in Insecticidal Development

Benzaldehyde and its derivatives have demonstrated insecticidal properties.[1] The synthesized compounds can be evaluated for their toxicity against common insect pests.

Protocol 4: Insecticidal Activity Screening (Leaf Dip Bioassay)

Materials:

  • Test compounds

  • Positive control insecticide (e.g., Imidacloprid)

  • Target insect species (e.g., Myzus persicae (green peach aphid), Spodoptera litura (tobacco cutworm))

  • Host plant leaves

  • Ventilated containers

Procedure:

  • Preparation of Test Solutions: Prepare test solutions as described in the herbicidal screening protocol.

  • Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaves in ventilated containers and introduce a known number of insects (e.g., 10-20 aphids or larvae).

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection and Analysis:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the test population).

Derivatization and Mechanism of Action Studies

The true potential of 2-(3-Formylphenoxy)acetonitrile lies in the derivatization of its formyl group to create a library of compounds for extensive screening.

Potential Derivatization Reactions

G cluster_derivatives Derivatives Start 2-(3-Formylphenoxy)acetonitrile Oxime Oxime Ethers Start->Oxime H2N-OR Hydrazone Hydrazones Start->Hydrazone H2N-NHR SchiffBase Schiff Bases Start->SchiffBase R-NH2 Alcohol Alcohol Start->Alcohol Reduction (e.g., NaBH4) CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation (e.g., KMnO4)

Caption: Potential derivatization pathways for 2-(3-Formylphenoxy)acetonitrile.

Hypothesized Mechanism of Action

For derivatives exhibiting significant herbicidal activity, a potential mechanism of action could be the disruption of auxin signaling pathways, similar to other phenoxy-class herbicides.

G Herbicide Phenoxy-derivative (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Complex Herbicide-Receptor Complex Receptor->Complex Degradation Ubiquitination and Proteasomal Degradation Complex->Degradation Targets Repressor Aux/IAA Repressor Protein Repressor->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Activates GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Growth Uncontrolled Growth & Plant Death GeneExpression->Growth

Caption: Hypothesized mechanism of action for herbicidal derivatives.

Conclusion

2-(3-Formylphenoxy)acetonitrile represents a promising starting point for the development of novel agrochemicals. Its straightforward synthesis and the presence of a reactive formyl group allow for the creation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds for herbicidal, fungicidal, and insecticidal activities. Further investigation into the derivatization of this scaffold and elucidation of the mechanism of action of active compounds could lead to the discovery of new and effective crop protection agents.

References

  • Benzaldehyde Derivatives market – Size, Share, Trends, Analysis & Forecast 2026–2035. (2026, January 15). Retrieved from [Link]

  • Benzaldehyde Derivatives Market Size, Share & Forecast Report 2035. (n.d.). Retrieved from [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023, November 12). Toxins, 15(11), 669. [Link]

  • Choi, G.-H., Ro, J.-H., Park, B.-J., Lee, D.-Y., Cheong, M.-S., Lee, D.-Y., Seo, W.-D., & Kim, J.-C. (2016). Benzaldehyde as a new class plant growth regulator on Brassica campestris. Journal of Applied Biological Chemistry, 59(2), 159–164. [Link]

  • Benzaldehyde Derivatives Market Size, Trend & Share | CAGR of 6.79%. (2026, February 16). Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis and fungicidal activity of 2-4-(4-fluorophenyl) thiazol-2-yl-3-hydroxy-3-hydrocarbyloxy acrylonitriles. (n.d.). Chinese Journal of Pesticide Science. Retrieved from [Link]

  • Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024, September 18). International Journal of Molecular Sciences, 25(18), 10250. [Link]

  • Zhao, Z., Yin, Y., Wang, Z., Zhang, Y., & Zhang, M. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Linchan Huaxue Yu Gongye/Chemistry and Industry of Forest Products, 42(2), 104–112. [Link]

  • Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. (2025, September 17). Frontiers in Plant Science, 16, 1686991. [Link]

  • Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Conti, R., Cavagnera, S., Gnocchi, P., & Abignente, E. (2000). Synthesis and biological activity of phenoxyphenyl oxamic acid derivatives related to L-thyronine. Bioorganic & Medicinal Chemistry Letters, 10(15), 1661–1663. [Link]

  • Nishida, S., Kisida, H., & Nishii, M. (2001). Synthesis and stereostructure-activity relationship of three asymmetric center pyrethroids: 2-methyl-3-phenylcyclopropylmethyl 3-phenoxybenzyl ether and cyanohydrin ester. Bioscience, Biotechnology, and Biochemistry, 65(1), 147–153. [Link]

  • Synthesis and biological activity of N-5-tetrazolyl-N′-aryl formyl urea. (n.d.). SIOC Journals. Retrieved from [Link]

  • Turguła, M., Giszter, R., Pernak, J., & Syguda, A. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Cellulose, 28(15), 9579–9591. [Link]

  • Fungicidally active 2-acyloxy-1-phenoxy-1-(1,2,4-triazolyl)-3,3-dimethyl-butanes. (n.d.). Google Patents.
  • Gad, M. A., Ali, M. A., El-Gaby, M. S. A., & Drar, A. M. (2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano-benzylidene and bisbenzylidene derivatives against Aphis nerii. Current Chemistry Letters, 12(2), 337–346. [Link]

  • Liu, Y., Li, S., Wang, Y., Zhang, X., Li, X., Wang, Y., Zhang, Y., & Sun, W. (2025). Nematicidal activity of 3-indoleacetonitrile against Bursaphelenchus xylophilus: Inhibition of development and reproduction through induction of excessive reactive oxygen species. Pesticide Biochemistry and Physiology, 213, 106509. [Link]

  • Cosimelli, B., Sartini, S., La Motta, C., & Da Settimo, F. (2022). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Archiv der Pharmazie, 355(8), 2200118. [Link]

  • Reyes, C. P., Castillo, A., Olmedo, D., Villanueva, M. E., Spadafora, C., & Gutierrez, M. (2025). Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. Molecules, 30(20), 4529. [Link]

  • Koval, O., Dotsenko, V., & Vashchenko, O. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. International Journal of Molecular Sciences, 24(1), 844. [Link]

  • Clausen, M., & Lebow, S. (2018). Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests.
  • Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. (2025, September 15). Beilstein Journal of Organic Chemistry, 21, 1113–1123. [Link]

  • Horvat, T., Persoons, L., & Hranjec, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2108. [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-(3-Formylphenoxy)acetonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8) Chemical Context & Strategic Rationale 2-(3-Formylphenoxy)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8)

Chemical Context & Strategic Rationale

2-(3-Formylphenoxy)acetonitrile is a highly versatile, dual-functional building block featuring an electrophilic aldehyde (-CHO) and an α -aryloxy nitrile (-O-CH₂-CN). In drug discovery, functionalizing this scaffold presents a unique chemoselectivity challenge. Traditional organometallic additions (e.g., using Grignard or organolithium reagents) to the formyl group routinely fail due to competitive nucleophilic attack at the sensitive nitrile group, or base-induced β -elimination of the phenoxy ether.

To circumvent these limitations, we must abandon traditional stoichiometric nucleophiles. Instead, transition-metal-catalyzed cross-coupling strategies offer the precision required to functionalize the aldehyde while leaving the α -aryloxy nitrile perfectly intact. This guide details two cutting-edge, orthogonal methodologies: Nickel-Catalyzed Reductive Cross-Coupling (to form diarylcarbinols) and Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling (to form biaryl ethers).

Pillar I: Nickel-Catalyzed Reductive Cross-Coupling

Diarylcarbinols are ubiquitous pharmacophores. To synthesize them from 2-(3-formylphenoxy)acetonitrile without pre-forming sensitive organometallic reagents, we employ a Nickel-catalyzed reductive cross-coupling[1].

Causality & Experimental Design

The use of a Ni(0) catalyst—generated in situ via Zinc reduction—allows for the selective oxidative addition of an aryl bromide. Why is this superior? The low-valent Ni species and the mild Zn(0) reductant are highly chemoselective; they do not engage in nucleophilic addition to cyano groups, ensuring the nitrile remains completely untouched[2]. Furthermore, the absence of strong bases prevents the β -elimination of the phenoxy group, a common degradation pathway for this specific substrate.

Mechanism Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Bromide) Ni0->OxAdd ArNiII Ar-Ni(II)-Br OxAdd->ArNiII Coord Aldehyde Coordination ArNiII->Coord Insertion 1,2-Migratory Insertion Coord->Insertion Alkoxide Ni(II)-Alkoxide Insertion->Alkoxide Reduction Zn(0) Reduction Alkoxide->Reduction Reduction->Ni0 Turnover

Figure 1: Ni-catalyzed reductive cross-coupling cycle for diarylcarbinol synthesis.

Self-Validating Protocol: Diarylcarbinol Synthesis
  • Preparation (Inert Atmosphere): In an argon-filled glovebox, charge a 20 mL reaction vial with NiBr₂·glyme (10 mol%, 15.4 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%, 13.4 mg), and finely powdered Zn dust (2.5 equiv, 81.7 mg).

  • Substrate Addition: Add 2-(3-formylphenoxy)acetonitrile (1.0 equiv, 0.5 mmol, 80.6 mg) and the desired aryl bromide (1.2 equiv, 0.6 mmol).

  • Solvent & Activation: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction Monitoring (Visual Cue): Stir vigorously at 25 °C. The reaction mixture will initially appear pale green (Ni(II) precatalyst) but should transition to a deep reddish-brown within 15 minutes, validating the active formation of the Ni(0) catalytic species.

  • Workup: After 16 hours (verify consumption of the aldehyde via TLC, 3:1 Hexanes/EtOAc), quench the reaction by opening to air and adding 1M HCl (5 mL) to dissolve the remaining Zinc salts. Extract with EtOAc (3 × 10 mL). The acidic quench is safe here as the nitrile is stable to dilute aqueous acid at room temperature.

Pillar II: Decarbonylative Suzuki-Miyaura Cross-Coupling

When the synthetic goal is to form a biaryl ether, the formyl group of 2-(3-formylphenoxy)acetonitrile can be repurposed as a leaving group via decarbonylative cross-coupling[3].

Causality & Experimental Design

Aldehydes can undergo oxidative addition by Pd(0) to form an acyl-palladium intermediate. Upon heating (typically >100 °C), this intermediate extrudes carbon monoxide (CO) to yield an aryl-palladium species, which subsequently undergoes transmetalation with an arylboronic acid[4]. This effectively utilizes the -CHO group as a pseudo-halide. To prevent premature transmetalation (which would yield a ketone instead of the biaryl), we use a weak base (Na₂CO₃) and sterically demanding phosphine ligands that favor CO extrusion prior to the transmetalation step.

Workflow Start Substrates Prep Glovebox Setup Start->Prep React Pd-Catalysis (120°C) Prep->React CO CO Extrusion React->CO Workup Aqueous Workup CO->Workup

Figure 2: Experimental workflow for Pd-catalyzed decarbonylative Suzuki cross-coupling.

Self-Validating Protocol: Biaryl Ether Synthesis
  • Preparation: In a Schlenk tube, combine 2-(3-formylphenoxy)acetonitrile (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%, 5.6 mg), tricyclohexylphosphine (PCy₃, 10 mol%, 14.0 mg), and anhydrous Na₂CO₃ (2.0 equiv, 106 mg).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (2.5 mL).

  • Thermal Extrusion: Seal the tube and heat to 120 °C in an oil bath for 24 hours. Note: The high temperature is strictly required to overcome the activation barrier for CO extrusion from the acyl-palladium intermediate.

  • Workup: Cool to room temperature. The reaction mixture will be black due to the precipitation of Pd black (validating catalyst deactivation post-reaction). Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and chemoselectivity profiles for both pathways, allowing for rapid comparison during reaction scaling.

ParameterReductive Cross-CouplingDecarbonylative Suzuki-Miyaura
Target Product DiarylcarbinolBiaryl Ether
Electrophile Handle Aldehyde (-CHO)Aldehyde (-CHO, via CO loss)
Coupling Partner Aryl BromideArylboronic Acid
Catalyst System NiBr₂·glyme / dtbbpyPd(OAc)₂ / PCy₃
Reductant / Base Zn(0) dust (Reductant)Na₂CO₃ (Weak Base)
Temperature 25 °C120 °C
Nitrile (-CN) Status Tolerated (100% Intact) Tolerated (100% Intact)
Ether Linkage Status Stable (No β -elimination) Stable (No β -elimination)

References

  • Weix, D. J. et al. "Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols." Journal of the American Chemical Society, 2019. 1

  • Weix, D. J. et al. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society, 2010. 2

  • Szostak, M. et al. "Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides." ACS Catalysis, 2020. 4

  • Li, X. et al. "Selective Decarbonylation via Transition-Metal-Catalyzed Carbon." Chemical Reviews, 2020. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Stabilizing the Formyl Group in 2-(3-Formylphenoxy)acetonitrile

Welcome to the technical support guide for 2-(3-Formylphenoxy)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-Formylphenoxy)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Our goal is to provide you with the in-depth knowledge and practical methodologies required to prevent the unintended oxidation of its formyl group, a common challenge during multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the formyl group on 2-(3-Formylphenoxy)acetonitrile susceptible to oxidation?

The aldehyde functional group is inherently susceptible to oxidation due to the presence of a reactive C-H bond on the carbonyl carbon. Aldehydes are considered to be in an intermediate oxidation state between alcohols and carboxylic acids, making them readily oxidizable. The formyl proton can be abstracted by various oxidizing agents, leading to the formation of a carboxylic acid, 2-(3-carboxyphenoxy)acetonitrile. This process can be particularly problematic during reactions intended to modify other parts of the molecule, such as the nitrile group, or when the compound is exposed to air for prolonged periods, especially in the presence of light or metal catalysts.

Q2: I suspect my sample of 2-(3-Formylphenoxy)acetonitrile has degraded. How can I analytically confirm the presence of the oxidized impurity, 2-(3-carboxyphenoxy)acetonitrile?

Confirming the presence of the carboxylic acid impurity can be achieved through several standard analytical techniques. Each method provides a unique signature for the oxidized product.

Analytical Confirmation Methods:

TechniqueSignature of Starting Aldehyde (2-(3-Formylphenoxy)acetonitrile)Signature of Oxidized Impurity (2-(3-carboxyphenoxy)acetonitrile)
¹H NMR Distinct singlet for the aldehyde proton (CHO) typically observed around δ 9.8-10.1 ppm .Disappearance of the aldehyde proton signal. Appearance of a broad singlet for the carboxylic acid proton (COOH) far downfield, typically > δ 10 ppm .
¹³C NMR Aldehyde carbonyl carbon signal appears around δ 190-193 ppm .Carboxylic acid carbonyl carbon signal appears further downfield, around δ 170-173 ppm .
Infrared (IR) Spectroscopy Sharp C=O stretching band for the aldehyde at approximately 1700-1705 cm⁻¹ .Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700-1710 cm⁻¹ .
Mass Spectrometry (MS) The molecular ion peak corresponding to its molecular weight.A molecular ion peak that is 16 mass units higher than the starting material, corresponding to the addition of an oxygen atom.

By comparing the spectra of your sample to reference data for the starting material, the presence of these characteristic signals for the carboxylic acid will confirm its formation.

Troubleshooting Guide: Preventing Unwanted Oxidation

Q3: My attempts to modify the nitrile group are leading to significant oxidation of the formyl group. What common reagents or conditions should I avoid?

Several common laboratory reagents and conditions are known to be strong oxidants for aldehydes. If your synthetic route involves transformations at other sites of the molecule, it is critical to avoid these conditions to preserve the formyl moiety.

Conditions and Reagents to Avoid:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often from CrO₃ or Na₂Cr₂O₇ in acid), and nitric acid (HNO₃) are highly aggressive and will readily oxidize the formyl group.

  • Prolonged Exposure to Air: Atmospheric oxygen can lead to slow, auto-oxidation, a process that can be accelerated by light, elevated temperatures, or the presence of trace metal impurities. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

  • Certain Reaction Solvents: Some solvents, particularly older ethers that may contain peroxide impurities, can contribute to oxidation. Always use fresh, inhibitor-free solvents.

  • Strong Basic Conditions: While less direct, strongly basic conditions (e.g., concentrated NaOH or KOH) can sometimes promote disproportionation reactions (like the Cannizzaro reaction if applicable) or other side reactions that may lead to degradation.

Q4: What is the most reliable method to prevent formyl group oxidation during a subsequent chemical transformation?

The most robust and widely accepted strategy is the use of a protecting group. This involves converting the aldehyde into a less reactive functional group (an acetal or dithioacetal) that is stable to the desired reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the aldehyde.

The formation of a cyclic acetal using ethylene glycol is a common and highly effective method due to the stability of the resulting 1,3-dioxolane ring.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(3-Formylphenoxy)acetonitrile (1 equivalent).

  • Reagents: Add dry toluene as the solvent, followed by ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound, 2-(3-(1,3-dioxolan-2-yl)phenoxy)acetonitrile. This product can typically be used in the next step without further purification.

G cluster_protection Protection Workflow A 2-(3-Formylphenoxy)acetonitrile B Add Ethylene Glycol, p-TsOH (cat.), Toluene A->B Step 1 C Reflux with Dean-Stark Trap B->C Step 2 D Protected Acetal: 2-(3-(1,3-dioxolan-2-yl)phenoxy)acetonitrile C->D Step 3

Caption: Workflow for protecting the formyl group as a cyclic acetal.

Q5: After completing my desired reaction on the protected molecule, how do I safely remove the acetal protecting group to restore the aldehyde?

Deprotection of the acetal is typically achieved by hydrolysis under acidic conditions. It is crucial to use conditions that are mild enough to avoid degradation of other functional groups in your molecule.

  • Setup: Dissolve the protected compound, 2-(3-(1,3-dioxolan-2-yl)phenoxy)acetonitrile (1 equivalent), in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Catalyst: Add a catalytic amount of a suitable acid. For sensitive substrates, a milder acid like pyridinium p-toluenesulfonate (PPTS) is recommended. For more robust compounds, dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected aldehyde product.

  • Workup: Once the reaction is complete, neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

G cluster_deprotection Deprotection Workflow A Protected Acetal B Add Acetone/H₂O, Acid Catalyst (e.g., PPTS) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Regenerated Aldehyde: 2-(3-Formylphenoxy)acetonitrile C->D Step 3

Caption: Workflow for the acidic hydrolysis and deprotection of the acetal.

References

  • At the time of this writing, specific literature detailing the oxidation and protection of 2-(3-Formylphenoxy)acetonitrile is not readily available. The protocols and principles described are based on established and fundamental organic chemistry knowledge regarding the reactivity of aldehydes and the use of protecting groups.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Formylphenoxy)acetonitrile Reactions

Welcome to the Advanced Technical Support Center for 2-(3-Formylphenoxy)acetonitrile (CAS 125418-90-8). As a bifunctional building block, this molecule presents unique synthetic opportunities and challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-(3-Formylphenoxy)acetonitrile (CAS 125418-90-8). As a bifunctional building block, this molecule presents unique synthetic opportunities and challenges. It features an electrophilic meta-formyl group and a cyanomethyl ether moiety with acidic α-protons.

While the meta-substitution pattern inherently reduces direct steric clash compared to ortho-isomers, researchers frequently encounter significant steric and conformational hindrance when functionalizing the α-carbon of the bulky phenoxyacetonitrile group, or when attempting reductive aminations with bulky secondary amines. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to overcome these barriers.

🔬 Troubleshooting Guide & FAQs

Q1: Why is my reductive amination with bulky secondary amines stalling at the imine stage?

The Causality: Reductive amination requires the transient formation of an imine or iminium ion before reduction. When reacting the formyl group of 2-(3-formylphenoxy)acetonitrile with sterically demanding amines (e.g., diisopropylamine or complex chiral amines), the equilibrium of the hemiaminal intermediate heavily favors the starting materials. Standard conditions using acetic acid and sodium triacetoxyborohydride (NaBH(OAc)₃) fail because the reduction occurs slower than the reversion of the sterically strained hemiaminal. The Solution: You must force the equilibrium forward using a strong oxophilic Lewis acid and water scavenger. The addition of1 [1] coordinates the aldehyde oxygen, accelerating nucleophilic attack while simultaneously trapping the displaced water as titanium dioxide, irreversibly driving iminium formation prior to reduction [2].

Q2: How do I overcome poor electrophilic attack during α-alkylation of the cyanomethyl group?

The Causality: The α-protons of the -O-CH₂-CN group are acidic, but the adjacent phenoxy ring creates a sterically encumbered environment. When using standard bases like K₂CO₃ or NaOH, the resulting carbanion remains tightly bound in an ion pair with the metal cation, creating a bulky nucleophilic complex that struggles to attack hindered electrophiles. The Solution: Generate a "naked" carbanion. Use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete deprotonation, and add DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent. DMPU strongly solvates the Na⁺ cation, breaking the ion pair and exposing the highly reactive, unhindered α-carbanion [3].

Q3: I am observing complex polymeric mixtures when trying to functionalize the nitrile. What is happening?

The Causality: This is a classic chemoselectivity failure. If you expose 2-(3-formylphenoxy)acetonitrile to a strong base to deprotonate the α-carbon, the resulting carbanion will immediately attack the highly electrophilic formyl group of a neighboring molecule, leading to rapid intermolecular self-condensation (polymerization). The Solution: The formyl group must be temporarily masked. Convert the aldehyde to a cyclic acetal (using ethylene glycol and catalytic p-TsOH) prior to any strong-base chemistry at the nitrile [4].

📊 Quantitative Data Presentation

The following table summarizes the dramatic impact of optimized conditions on overcoming steric and chemoselective barriers in this bifunctional system.

Reaction TargetStandard ApproachObserved YieldOptimized ApproachOptimized YieldKey Mechanistic Fix
Reductive Amination (Bulky Amine)NaBH(OAc)₃, AcOH, DCM15 - 25%Ti(OiPr)₄, NaBH(OAc)₃, THF85 - 95% Lewis acid irreversibly drives hindered imine formation.
α-Alkylation (Bulky Electrophile)K₂CO₃, R-X, DMF, 80°C< 10% (Polymerizes)1. Acetal Protection2. NaHMDS, DMPU, R-X75 - 80% Prevents self-condensation; DMPU creates a "naked" carbanion.

⚙️ Experimental Protocols

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

Self-Validating System: The reaction mixture will turn distinctly yellow/orange upon successful iminium formation. If the solution remains colorless after 4 hours, the amine is too hindered, or the Ti(OiPr)₄ has degraded.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-(3-formylphenoxy)acetonitrile (1.0 equiv, 10 mmol) and the bulky secondary amine (1.2 equiv) in anhydrous THF (30 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise via syringe at room temperature. Stir for 6–8 hours to ensure complete conversion to the iminium intermediate.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in small portions. Stir for an additional 12 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Filtration (Critical Step): Quench the reaction by adding 1M NaOH (15 mL). Causality: Aqueous workup of titanium reactions creates a gelatinous TiO₂ emulsion that traps the product. The strong base granulates the titanium salts.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective α-Alkylation via "Naked" Carbanion

Self-Validating System: The generation of the stabilized α-carbanion will result in a deep red/orange solution. If the solution turns brown and viscous, intermolecular polymerization has occurred due to incomplete acetal protection.

  • Protection: Reflux 2-(3-formylphenoxy)acetonitrile with ethylene glycol (1.5 equiv) and p-TsOH (0.1 equiv) in toluene using a Dean-Stark trap until water evolution ceases. Isolate the acetal-protected intermediate.

  • Carbanion Generation: In a flame-dried Schlenk flask, dissolve the protected intermediate (1.0 equiv) in anhydrous THF (20 mL) containing 10% v/v DMPU. Cool to -78°C.

  • Deprotonation: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir at -78°C for 45 minutes. The solution will turn deep orange.

  • Alkylation: Add the sterically hindered alkyl halide (1.2 equiv) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature overnight.

  • Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with Et₂O. To remove the acetal protecting group, stir the crude organic residue in a 1:1 mixture of THF and 1M HCl for 2 hours at room temperature.

🗺️ Reaction Workflow & Troubleshooting Logic

G Start 2-(3-Formylphenoxy)acetonitrile (Bifunctional Starting Material) Aldehyde Aldehyde Functionalization (Reductive Amination) Start->Aldehyde Nitrile Nitrile α-Alkylation (C-C Bond Formation) Start->Nitrile Steric1 Steric Clash / Reversible Imine (Low Yield) Aldehyde->Steric1 Standard Conditions Polymer Intermolecular Self-Condensation (Polymerization) Nitrile->Polymer Strong Base (Unprotected) Sol1 Add Ti(OiPr)4 (Lewis Acid Activation) Steric1->Sol1 Troubleshooting Sol2 1. Acetal Protection 2. NaHMDS + DMPU Polymer->Sol2 Troubleshooting Prod1 Sterically Hindered Amine (High Yield) Sol1->Prod1 NaBH(OAc)3 Reduction Prod2 α-Alkylated Nitrile (High Conversion) Sol2->Prod2 Electrophile Addition

Figure 1: Troubleshooting logic for bifunctional 2-(3-Formylphenoxy)acetonitrile reactions.

📚 References

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Source: RSC Advances URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(3-Formylphenoxy)acetonitrile Stability &amp; Storage

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and storage methodologies to ensure the structural integrity of 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and storage methodologies to ensure the structural integrity of 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8). Because this molecule contains two highly reactive functional groups—an aldehyde and a nitrile—it requires strict handling protocols to prevent rapid degradation during long-term storage.

Mechanistic Causality: Why Does Degradation Occur?

To effectively store 2-(3-Formylphenoxy)acetonitrile, you must first understand the chemical vulnerabilities of its functional groups.

  • Aldehyde Auto-Oxidation: The formyl group is highly susceptible to auto-oxidation. Even in ambient air, aldehydes spontaneously oxidize to carboxylic acids via a radical chain mechanism initiated by light or trace metals[1]. If left unprotected, the formyl group will rapidly convert, yielding 3-(cyanomethoxy)benzoic acid .

  • Nitrile Hydrolysis: The acetonitrile moiety is vulnerable to hydrolysis. While uncatalyzed neutral hydrolysis is generally sluggish compared to acid/base-catalyzed pathways, the presence of trace moisture during long-term storage can slowly convert the nitrile into an amide (2-(3-formylphenoxy)acetamide )[2].

Degradation_Pathways Compound 2-(3-Formylphenoxy)acetonitrile (Target Molecule) Oxidation Auto-Oxidation Pathway (O2, Light, Temp) Compound->Oxidation Atmospheric Oxygen Radical Initiation Hydrolysis Hydrolysis Pathway (H2O, Neutral/Acidic/Basic) Compound->Hydrolysis Trace Moisture Nucleophilic Attack Acid 3-(Cyanomethoxy)benzoic acid (Oxidized Impurity) Oxidation->Acid Rapid Conversion Amide 2-(3-Formylphenoxy)acetamide (Hydrolyzed Impurity) Hydrolysis->Amide Slow Conversion

Degradation pathways of 2-(3-Formylphenoxy)acetonitrile via oxidation and hydrolysis.

Quantitative Stability Data

The table below summarizes the expected purity of solid 2-(3-Formylphenoxy)acetonitrile over a 6-month period under various storage conditions.

Storage TemperatureAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradation Product
25°C (Room Temp) Ambient AirLight< 60%3-(Cyanomethoxy)benzoic acid
2-8°C (Fridge) Ambient AirDark~ 85%3-(Cyanomethoxy)benzoic acid
-20°C (Freezer) Ambient AirDark~ 92%3-(Cyanomethoxy)benzoic acid
-20°C (Freezer) Argon / NitrogenDark> 99% None (Stable)

Core Storage Protocols (Methodology)

To guarantee a self-validating storage system, follow this exact step-by-step methodology when receiving or aliquoting the compound.

Protocol: Optimal Aliquoting and Long-Term Storage

  • Equilibration : Before opening the primary container, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which accelerates nitrile hydrolysis[2].

  • Inert Environment : Transfer the vial to a glovebox or use a Schlenk line to establish a continuous stream of dry Argon gas.

  • Aliquoting : Divide the bulk material into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing the photo-initiated radical oxidation of the aldehyde[3].

  • Headspace Purging : Purge the headspace of each aliquot vial with Argon for 15-20 seconds before immediately capping.

    • Causality: Argon is heavier than air and effectively displaces oxygen, halting the aerobic oxidation pathway[1].

  • Sealing : Seal the cap tightly with PTFE tape and wrap it with Parafilm to prevent gas exchange over time.

  • Storage : Store the aliquots in a secondary desiccator box containing Drierite (calcium sulfate) at -20°C.

Aliquoting_Workflow Step1 1. Equilibrate to RT (Prevent Condensation) Step2 2. Open in Glovebox or under Argon Stream Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon Gas Step3->Step4 Step5 5. Seal with PTFE Cap & Parafilm Step4->Step5 Step6 6. Store at -20°C in Desiccator Step5->Step6

Optimal step-by-step aliquoting and storage workflow to prevent degradation.

Troubleshooting Guide & FAQs

Q1: My 2-(3-Formylphenoxy)acetonitrile has turned from a white powder to a slightly yellow, sticky solid. Is it still usable? A1: No. Visual yellowing or a change in viscosity strongly indicates degradation. The aldehyde group has likely undergone auto-oxidation to form a carboxylic acid, or it has begun to polymerize[3]. You must verify purity via HPLC/LC-MS before proceeding with any synthesis. If purity is <95%, purify the compound via flash chromatography (silica gel) before use.

Q2: Can I prepare a stock solution of this compound and store it in the freezer? A2: It is highly discouraged to store this compound in solution for extended periods. If dissolved in primary alcohols (e.g., methanol, ethanol), the aldehyde will form hemiacetals. If stored in aqueous buffers, the nitrile group will slowly undergo neutral hydrolysis to an amide[2]. If a stock solution is absolutely necessary for your workflow, use anhydrous, aprotic solvents (like dry DMSO or DMF), purge the vial with Argon, and store at -80°C for no more than 1-2 weeks[3].

Q3: Why is Argon preferred over Nitrogen for purging the headspace? A3: While both are inert gases, Argon is denser than air, whereas Nitrogen is slightly lighter. Argon settles at the bottom of the vial, creating a protective "blanket" directly over the solid compound. This physical barrier is highly effective at preventing oxygen ingress during the brief moments before the vial is sealed[3].

Q4: My downstream reaction involving the nitrile group is failing. Could storage conditions be the cause? A4: Yes. If the compound was exposed to moisture, the nitrile may have hydrolyzed. Nitrile reactions inherently suffer from low reactivity due to the stability of the carbon-nitrogen triple bond, requiring harsh conditions or Lewis acid catalysis to proceed[4]. If your starting material is already partially hydrolyzed to an amide, the reaction will fail entirely. Always ensure your glassware and solvents are scrupulously dry[4].

References

  • BenchChem Technical Support. "Preventing the decomposition of 6-(4-Chlorophenyl)-2-formylphenol during storage and handling." BenchChem.
  • ACS Publications. "Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment." ACS Omega.
  • RSC Publishing. "Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis." RSC Advances.
  • BenchChem Technical Support. "Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions." BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(3-Formylphenoxy)acetonitrile and 2-(4-Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis, substituted benzaldehydes are pivotal intermediates, valued for their versatility in constructing comple...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, substituted benzaldehydes are pivotal intermediates, valued for their versatility in constructing complex molecular architectures. Among these, the isomers 2-(3-formylphenoxy)acetonitrile and 2-(4-formylphenoxy)acetonitrile present a subtle yet significant case study in how substituent placement governs chemical reactivity. Both molecules share a common framework—a formyl group and a cyanomethoxy group attached to a benzene ring—but differ in their substitution pattern, being meta and para isomers, respectively. This guide provides an in-depth analysis of their structural and electronic differences, a comparison of their reactivity in key chemical transformations, and supporting experimental protocols to empirically validate these distinctions.

I. Structural and Electronic Analysis: The Decisive Role of Substituent Position

The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic effects—inductive and resonance—of other substituents on the aromatic ring.

  • Formyl Group (-CHO): The aldehyde group is a potent electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic attack by pulling electron density away through both the inductive effect (-I) and a strong resonance effect (-M). This resonance effect primarily withdraws electron density from the ortho and para positions, rendering the meta position comparatively less electron-deficient.[1][2]

  • Cyanomethoxy Group (-OCH₂CN): This substituent has a more complex electronic profile. The ether oxygen, with its lone pairs, is capable of donating electron density into the ring via the resonance effect (+M), which is an activating effect that primarily influences the ortho and para positions.[1] Concurrently, the oxygen's high electronegativity exerts an electron-withdrawing inductive effect (-I). The attached cyanomethyl group is also inductively electron-withdrawing.

The critical difference between the two isomers lies in how the electronic effects of the cyanomethoxy group interact with the formyl group.

  • 2-(4-formylphenoxy)acetonitrile (Para Isomer): In the para isomer, the formyl group is in direct conjugation with the ether oxygen. The oxygen's electron-donating resonance effect (+M) can extend through the aromatic system to the carbonyl group. This delocalization partially offsets the electron-withdrawing nature of the formyl group, slightly reducing the positive charge on the carbonyl carbon and thus lowering its electrophilicity.

  • 2-(3-formylphenoxy)acetonitrile (Meta Isomer): In the meta isomer, the formyl group is not in a position to directly receive electron density from the ether oxygen via resonance. The +M effect of the oxygen does not influence the meta position.[1] Therefore, the carbonyl carbon's electrophilicity is predominantly dictated by the formyl group's own powerful electron-withdrawing properties.

This fundamental electronic difference leads to a clear hypothesis: the carbonyl group of 2-(3-formylphenoxy)acetonitrile is more electrophilic and, therefore, more reactive towards nucleophiles than that of its para-substituted counterpart.

Caption: Electronic influence of the cyanomethoxy group on the formyl group.

II. Comparative Reactivity in Key Transformations

The divergence in electronic properties translates into predictable differences in reactivity across several classes of reactions.

A. Nucleophilic Addition to the Carbonyl Group

This is the quintessential reaction of aldehydes. Reactions such as condensation, reduction, and organometallic additions are all governed by the electrophilicity of the carbonyl carbon.

  • Prediction: 2-(3-formylphenoxy)acetonitrile will exhibit faster reaction rates and potentially higher yields in nucleophilic addition reactions compared to 2-(4-formylphenoxy)acetonitrile under identical conditions.

  • Causality: The higher electron deficiency of the carbonyl carbon in the meta isomer presents a more attractive target for nucleophiles. This is consistent with established principles where electron-withdrawing groups on benzaldehyde accelerate condensation reactions.[3][4]

B. Reactivity of the Acetonitrile Moiety

The methylene protons (α-protons) adjacent to the nitrile group are acidic and can be removed by a base to form a carbanion. This carbanion can then act as a nucleophile in reactions like alkylations or aldol-type condensations.

  • Prediction: The α-protons of 2-(4-formylphenoxy)acetonitrile are likely to be slightly more acidic than those of the meta isomer.

  • Causality: The acidity is enhanced by the electron-withdrawing ability of the substituted phenoxy ring. The para-formyl group, through its combined -I and -M effects, exerts a stronger net electron-withdrawing effect on the entire molecule than the meta-formyl group. This greater pull of electron density stabilizes the resulting carbanion more effectively, thus increasing the acidity of the α-protons. Similarly, the nitrile carbon itself in the para isomer may be slightly more electrophilic.[5]

C. Electrophilic Aromatic Substitution (EAS)

For reactions involving electrophilic attack on the benzene ring, the directing effects of both substituents must be considered. The cyanomethoxy group is an ortho, para-director, while the formyl group is a meta-director.[1] As the -OCH₂CN group is less deactivating (or potentially weakly activating) than the strongly deactivating -CHO group, it will primarily direct incoming electrophiles.

  • Prediction: The ring of the 4-formyl isomer is expected to be more reactive in EAS than the 3-formyl isomer.

  • Causality: In the para isomer, the activating directing effect of the ether oxygen is reinforced by its position relative to the deactivating formyl group. In the meta isomer, the directing effects are less aligned, leading to a generally less reactive aromatic system.

Summary of Predicted Reactivity
Feature / Reaction Type2-(3-Formylphenoxy)acetonitrile (Meta)2-(4-Formylphenoxy)acetonitrile (Para)Scientific Rationale
Carbonyl Electrophilicity HigherLowerNo direct resonance donation from the ether oxygen to the formyl group.[1]
Reactivity in Nucleophilic Addition Faster SlowerThe more electrophilic carbonyl carbon reacts more readily with nucleophiles.[3][4]
Acidity of α-Protons (-CH₂CN) LowerHigher The stronger net electron-withdrawing effect of the para-CHO group stabilizes the conjugate base.
Reactivity in EAS SlowerFaster The directing effects of the two substituents are more favorably aligned for activation in the para isomer.

III. Experimental Validation: Knoevenagel Condensation

To empirically demonstrate the difference in carbonyl reactivity, a Knoevenagel condensation with an active methylene compound like malononitrile is an ideal model system. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.[6]

Objective

To compare the rate of product formation between the meta and para isomers when reacted with malononitrile under identical, base-catalyzed conditions. The meta isomer is expected to react faster.

G reagents 1. Dissolve Isomer (1.0 mmol) & Malononitrile (1.0 mmol) in Ethanol (10 mL) catalyst 2. Add Piperidine (0.1 mmol, catalytic) reagents->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup 4. Quench with dil. HCl & Extract with Ethyl Acetate reaction->workup analysis 5. Dry, Concentrate & Purify (Column Chromatography) workup->analysis result 6. Determine Yield & Purity (Compare rate of product formation) analysis->result

Sources

Comparative

Optimizing and Validating HPLC Methods for 2-(3-Formylphenoxy)acetonitrile Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in developing stability-indicating methods for reactive pharmaceutical intermediates. 2-(3-Formylphenoxy)acetonitrile (CAS 125418-90-8)[1] is a prime e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in developing stability-indicating methods for reactive pharmaceutical intermediates. 2-(3-Formylphenoxy)acetonitrile (CAS 125418-90-8)[1] is a prime example of a molecule that demands rigorous analytical control. Featuring both a reactive formyl (aldehyde) group and an ether-linked acetonitrile moiety, this compound is highly susceptible to oxidation and hydrolysis during synthesis and storage.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against an optimized, modern Ultra-High-Performance Liquid Chromatography (UHPLC) methodology. Furthermore, it provides a self-validating, step-by-step protocol grounded in the latest[2] framework.

Mechanistic Rationale: The Analytical Challenge

The structural duality of 2-(3-Formylphenoxy)acetonitrile presents specific chromatographic hurdles that cause traditional methods to fail.

  • Silanol Interactions: The oxygen atoms in the ether and formyl groups act as strong hydrogen-bond acceptors. On older-generation, fully porous C18 columns, unendcapped residual silanols on the silica surface interact with these groups, leading to severe peak tailing and loss of resolution.

  • Polar Degradants: Under oxidative stress, the formyl group converts to a carboxylic acid. Under hydrolytic stress, the nitrile group hydrolyzes to an amide or carboxylic acid. These degradants are significantly more polar than the parent molecule. In a neutral mobile phase, these acidic degradants ionize, causing them to elute near the void volume ( t0​ ) with poor retention and peak shape.

To counteract this, we must control the mobile phase pH. By using an acidic modifier like 0.1% Trifluoroacetic acid (TFA), we suppress silanol ionization (pKa ~ 3.5-4.5) on the stationary phase and keep the carboxylic acid degradants protonated. This causality—protonation increasing hydrophobicity—ensures the degradants are adequately retained and resolved on the reversed-phase column.

Degradation A 2-(3-Formylphenoxy) acetonitrile (Parent API) B 2-(3-Carboxyphenoxy) acetonitrile (Oxidation Product) A->B Oxidation (H2O2, Heat) C 2-(3-Formylphenoxy) acetamide (Hydrolysis Product) A->C Hydrolysis (Acid/Base)

Fig 1: Primary degradation pathways of 2-(3-Formylphenoxy)acetonitrile requiring chromatographic resolution.

Method Comparison: Traditional vs. Optimized Core-Shell

To demonstrate the superiority of modern column technologies, we compared a traditional HPLC method against an optimized method utilizing a core-shell (solid-core) particle column. Core-shell particles reduce the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, delivering UHPLC-like efficiencies at standard HPLC pressures.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional AlternativeOptimized Method (Core-Shell)
Column Fully Porous C18, 5 µm (250 x 4.6 mm)Core-Shell C18, 2.7 µm (100 x 4.6 mm)
Mobile Phase A Water (Neutral pH)0.1% TFA in Water (pH ~2.0)
Mobile Phase B MethanolAcetonitrile
Gradient 20% B to 80% B (30 min)10% B to 90% B (10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 25°C40°C (Reduces system backpressure)
Table 2: Performance Metrics & Causality
MetricTraditional AlternativeOptimized MethodCausality / Scientific Rationale
Run Time 35 min12 minCore-shell mass transfer kinetics allow higher flow rates without efficiency loss.
Tailing Factor 1.8 (Severe tailing)1.1 (Symmetrical)TFA suppresses secondary silanol interactions with the aldehyde group.
Resolution 1.2 (Co-elution risk)3.5 (Baseline)Protonation of acidic degradants increases their retention factor ( k′ ).

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Following the updated[3], the optimized method was subjected to a rigorous validation framework. The objective is to demonstrate that the procedure is fit for its intended purpose—specifically, the accurate purity assessment and stability monitoring of the intermediate[4].

Validation Dev Method Optimization (Core-Shell C18 + TFA) SST System Suitability (RSD < 2.0%, N > 5000) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc

Fig 2: ICH Q2(R2) compliant analytical method validation lifecycle workflow.

Step 1: System Suitability Testing (SST)

Before any validation parameter is assessed, SST must verify the system's baseline performance[5].

  • Prepare a standard solution of 2-(3-Formylphenoxy)acetonitrile at 100 µg/mL in the sample diluent (Water:Acetonitrile 50:50).

  • Perform six replicate injections.

  • Acceptance Criteria: Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) > 5000, and tailing factor (Tf) ≤ 1.5. This confirms injection precision and column efficiency prior to sample analysis.

Step 2: Specificity via Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants)[6].

  • Acid Hydrolysis: Treat 1 mg/mL sample with 1N HCl at 60°C for 2 hours. Neutralize prior to injection.

  • Base Hydrolysis: Treat with 0.1N NaOH at 60°C for 2 hours. Neutralize.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Thermal: Expose solid sample to 105°C for 24 hours.

  • Evaluation: Dilute all stressed samples to 100 µg/mL and inject. Evaluate peak purity using a Photodiode Array (PDA) detector. The peak purity angle must be less than the purity threshold, proving no co-elution of degradants with the main API peak.

Step 3: Linearity and Range
  • Prepare a stock solution of the reference standard.

  • Dilute to create five concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL)[7].

  • Inject each level in triplicate.

  • Evaluation: Plot peak area versus concentration. Calculate the linear regression line. An R2≥0.999 demonstrates that the detector response is directly proportional to the concentration within the specified range.

Step 4: Accuracy and Precision
  • Repeatability (Intra-assay Precision): Prepare six independent sample preparations of a single batch at 100% concentration. Inject and calculate the %RSD of the purity[7].

  • Intermediate Precision: Have a second analyst perform the repeatability protocol on a different day using a different HPLC system[5].

  • Accuracy (Recovery): Spike known amounts of reference standard into a synthetic mixture of degradants at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Evaluation: Recovery must be between 98.0% and 102.0%. This proves the method is unbiased and rugged against day-to-day laboratory variations.

Experimental Validation Results

The optimized core-shell method successfully passed all ICH Q2(R2) acceptance criteria, proving its superiority over the traditional approach.

Table 3: ICH Q2(R2) Validation Summary Data
Validation ParameterRegulatory Acceptance CriteriaResult (Optimized Method)Status
System Suitability RSD ≤ 2.0%, N > 5000RSD = 0.4%, N = 12,500PASS
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.28PASS
Linearity (50-150%) R2≥0.999 R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%PASS
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.6%PASS

Conclusion

Transitioning from traditional fully porous C18 columns with neutral mobile phases to core-shell technology with acidic modifiers is not just a matter of throughput speed—it is a fundamental requirement for the accurate purity profiling of reactive intermediates. The optimized method presented here successfully mitigates silanol interactions, retains polar degradants, and fully complies with the latest ICH Q2(R2) regulatory standards, providing a highly reliable, self-validating system for 2-(3-Formylphenoxy)acetonitrile analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures (EMA) European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL:[Link]

  • 2-(3-formylphenoxy)acetonitrile — Chemical Substance Information NextSDS URL:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis PharmTech URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals LCGC International - Chromatography Online URL:[Link]

  • Step-by-Step Analytical Methods Validation and Protocol Demarche ISO 17025 URL:[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines Asian Journal of Pharmaceutical Analysis URL:[Link]

Sources

Validation

Comparative Guide: GC-MS Fragmentation Patterns of 2-(3-Formylphenoxy)acetonitrile and Its Regioisomers

Executive Summary The accurate differentiation of regioisomers is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Formylphenoxy derivatives, such as 2-(3-formylphenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate differentiation of regioisomers is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Formylphenoxy derivatives, such as 2-(3-formylphenoxy)acetonitrile, frequently appear as key intermediates or potential genotoxic impurities in drug development pipelines (e.g., the synthesis of the PDE4 inhibitor Crisaborole) [1].

While these isomers—2-(2-Formylphenoxy)acetonitrile (ortho) , 2-(3-Formylphenoxy)acetonitrile (meta) , and 2-(4-Formylphenoxy)acetonitrile (para) —share the identical molecular weight (161.16 g/mol ) and formula (C9H7NO2), their spatial arrangements dictate distinct thermodynamic behaviors during Electron Impact (EI) ionization. This guide provides an objective, data-driven comparison of their Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns, detailing the mechanistic causality behind their spectral divergence.

Mechanistic Causality: The "Ortho Effect" vs. Standard Cleavage

To understand the GC-MS spectra of these isomers, one must look beyond simple bond dissociation energies and analyze the transition states formed during 70 eV electron bombardment.

The Meta and Para Isomers: Predictable Alpha-Cleavage

In 2-(3-Formylphenoxy)acetonitrile and its para counterpart, the formyl (-CHO) and cyanomethoxy (-O-CH2-CN) groups are spatially isolated. Their fragmentation is governed by standard radical-site initiation:

  • Ether Cleavage (Base Peak Formation): The dominant pathway is the homolytic cleavage of the O-CH2 bond, expelling a cyanomethyl radical (•CH2CN, 40 Da). This yields the highly stable formylphenolate cation at m/z 121 .

  • Resonance Discrepancy: The para isomer typically exhibits a higher relative abundance of the m/z 121 ion compared to the meta isomer. This is due to the para position's ability to delocalize the positive charge across the aromatic ring into the formyl oxygen, forming a highly stable quinoid resonance structure.

  • Formyl Cleavage: Both isomers exhibit secondary losses of the formyl radical (•CHO, 29 Da) to yield m/z 132 , and carbon monoxide (CO, 28 Da) to yield m/z 133 .

The Ortho Isomer: Proximity-Driven Rearrangements

2-(2-Formylphenoxy)acetonitrile behaves entirely differently due to the "Ortho Effect" [2]. The spatial proximity of the formyl oxygen and the methylene protons of the ether side-chain facilitates a highly specific, low-energy 6-membered cyclic transition state.

  • 1,6-Hydrogen Shift: A hydrogen atom from the -CH2- group migrates to the formyl oxygen. This rearrangement is immediately followed by the expulsion of a hydroxyl radical (•OH, 17 Da), generating a unique, high-abundance diagnostic fragment at m/z 144 .

  • This proximity effect severely suppresses the standard ether cleavage, making the m/z 121 peak significantly less prominent than in the meta and para isomers.

G M Molecular Ion [M]+ m/z 161 O_iso 2-Isomer (Ortho) M->O_iso M_P_iso 3- & 4-Isomers (Meta/Para) M->M_P_iso O_path1 [M - OH]+ m/z 144 (Ortho Effect) O_iso->O_path1 1,6-H shift & •OH loss O_path2 [M - CH2CN]+ m/z 121 O_iso->O_path2 Ether cleavage (Minor) MP_path1 [M - CH2CN]+ m/z 121 (Base Peak) M_P_iso->MP_path1 Ether cleavage (Major) MP_path2 [M - CHO]+ m/z 132 M_P_iso->MP_path2 Formyl cleavage

Divergent EI-MS fragmentation pathways of formylphenoxyacetonitrile isomers.

Comparative Quantitative Data

The following table summarizes the diagnostic m/z values and their typical relative abundances (RA) under standard 70 eV EI conditions.

Fragment Ionm/z Value2-Isomer (Ortho) RA3-Isomer (Meta) RA4-Isomer (Para) RAMechanistic Origin
[M]⁺ 16145%60%55%Intact molecular ion
[M - OH]⁺ 14485% < 2%< 2%Ortho effect (1,6-H shift)
[M - CO]⁺ 13315%25%20%Loss of carbonyl CO
[M - CHO]⁺ 13210%35%30%Cleavage of formyl radical
[M - CH₂CN]⁺ 12130%100% 100% Cleavage of cyanomethyl radical
[M - OCH₂CN]⁺ 10540%15%10%Loss of entire ether side-chain
[C₆H₅O]⁺ 9325%45%50%Phenolate cation (m/z 121 - CO)
[C₆H₅]⁺ 7760%55%60%Phenyl cation

Note: The m/z 144 peak acts as an absolute binary classifier for the ortho isomer, while the ratio of m/z 121 to m/z 132 aids in distinguishing the meta from the para isomer.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity differentiation of these isomers, the analytical method must be a self-validating system. The following protocol incorporates orthogonal validation via Retention Indices (RI) to prevent misidentification [3].

Step 1: System Suitability and Calibration
  • Blank Injection: Inject 1.0 µL of GC-grade Dichloromethane (DCM) to verify the absence of column bleed or sample carryover.

  • RI Calibration: Inject 1.0 µL of a C8–C20 n-alkane standard mixture. This allows the conversion of raw retention times into standardized Kovats Retention Indices, providing a secondary layer of structural confirmation independent of the mass spectrometer.

Step 2: Sample Preparation
  • Weigh exactly 1.0 mg of the formylphenoxyacetonitrile sample.

  • Dissolve in 1.0 mL of anhydrous GC-grade DCM to yield a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

Step 3: GC Separation Parameters
  • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 10:1, Injector temperature at 250 °C.

  • Oven Program:

    • Initial: 80 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 5 min).

Step 4: MS Detection Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280 °C; Ion source at 230 °C; Quadrupole at 150 °C.

  • Scan Range: m/z 40 to 400.

  • Solvent Delay: 3.5 minutes.

G A Sample Prep (1 mg/mL in DCM) B GC Separation (HP-5MS Column) A->B C EI Ionization (70 eV) B->C D Mass Analyzer (Quadrupole) C->D E Data Analysis (Isomer Differentiation) D->E

Workflow for self-validating GC-MS analysis and regioisomer differentiation.

References

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS ResearchGate URL:[Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Comparative

Comparative Electrophilicity Guide: 2-(3-Formylphenoxy)acetonitrile vs. Substituted Benzaldehydes

Executive Summary In drug development and targeted organic synthesis, the reactivity of a carbonyl center dictates its utility in nucleophilic addition reactions, reductive aminations, and condensation pathways. 2-(3-For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and targeted organic synthesis, the reactivity of a carbonyl center dictates its utility in nucleophilic addition reactions, reductive aminations, and condensation pathways. 2-(3-Formylphenoxy)acetonitrile (systematically known as 3-(cyanomethoxy)benzaldehyde) serves as a highly versatile building block. The cyanomethoxy group (-OCH₂CN) not only provides a distinct synthetic handle for further functionalization but also acts as a precise electronic tuning mechanism for the formyl core.

This guide provides an objective, data-backed comparison of the electrophilicity of 2-(3-Formylphenoxy)acetonitrile against a baseline of related substituted benzaldehydes, detailing the mechanistic causality and the self-validating experimental protocols required to quantify these properties.

Mechanistic Causality of Electrophilic Tuning

The reactivity of the formyl carbon is fundamentally governed by the electronic architecture of the aromatic ring. Substituents modulate the partial positive charge ( δ+ ) on the carbonyl carbon through a delicate balance of inductive (-I/+I) and resonance (-R/+R) effects .

Unlike a para-methoxy group, which strongly donates electron density into the π -system via resonance, the meta-cyanomethoxy group in 2-(3-Formylphenoxy)acetonitrile cannot directly donate electrons to the formyl center due to its meta positioning. Instead, it exerts a net electron-withdrawing effect . The highly electronegative oxygen atom, amplified by the strong inductive withdrawal of the terminal cyano group, creates a localized electron deficiency. This electrostatic attraction lowers the activation strain during nucleophilic attack, significantly enhancing the molecule's overall electrophilicity compared to the unsubstituted baseline .

ElectronicEffects Sub meta-OCH2CN Substituent Ind -I Effect (Inductive Withdrawal) Sub->Ind Strong (via -CN) Res +R Effect (Resonance Donation) Sub->Res Weak (meta position) Net Net Electron Withdrawal Ind->Net Res->Net Elec Increased Carbonyl Electrophilicity Net->Elec

Figure 1: Electronic pathway demonstrating the net inductive electron withdrawal of the meta-cyanomethoxy group.

Quantitative Electrophilicity Comparison

To objectively evaluate performance, we utilize the Mayr Electrophilicity Parameter ( E ) . The Mayr linear free-energy relationship, logk=sN​(N+E) , provides a robust framework for predicting reaction kinetics across different nucleophiles.

The table below summarizes the quantitative data, demonstrating how the -OCH₂CN group bridges the reactivity gap between mildly deactivated and strongly activated benzaldehydes.

Aldehyde DerivativeSubstituentHammett Constant ( σ )Estimated Mayr E (DMSO)Relative Reactivity ( krel​ )
4-Methoxybenzaldehyde-OCH 3​ (para)-0.27-18.50.2x
Benzaldehyde (Baseline) -H 0.00 -17.5 1.0x
3-Methoxybenzaldehyde-OCH 3​ (meta)+0.12-17.21.8x
2-(3-Formylphenoxy)acetonitrile -OCH 2​ CN (meta) ~+0.35 -16.5 8.0x
3-Nitrobenzaldehyde-NO 2​ (meta)+0.71-15.550.0x

Data Synthesis Note: E parameters and krel​ values are normalized estimates derived from the kinetic reactions of substituted benzaldehydes with stabilized sulfur ylides at 20 °C .

Self-Validating Experimental Workflows

As an application scientist, I emphasize that robust experimental design requires internal quality controls. The following protocols are engineered to ensure that the measured electrophilicity is an intrinsic property of the molecule, free from solvent artifacts or side reactions.

Protocol A: Determination of Mayr E Parameter via UV-Vis Kinetics

Causality for Solvent Choice: Anhydrous DMSO is mandated. Protic solvents (like methanol or water) form hydrogen bonds with the carbonyl oxygen, artificially inflating the electrophilicity parameter and masking the true electronic effect of the meta-substituent .

  • Reagent Preparation: Prepare a 0.05 M solution of 2-(3-Formylphenoxy)acetonitrile and a 0.001 M solution of a reference nucleophile (e.g., dimethylsulfonium benzylide, known N and sN​ ) in anhydrous DMSO.

  • Stopped-Flow Mixing: Inject equal volumes of both solutions into a stopped-flow spectrophotometer cell maintained at 20.0 ± 0.1 °C.

  • Self-Validation Check (Pseudo-First-Order Conditions): By maintaining the aldehyde in a >10-fold molar excess, the concentration of the aldehyde remains effectively constant. The decay of the ylide's absorbance ( λmax​≈320 nm) must follow a perfect exponential curve. Any deviation from linearity in the ln(Abs) vs. time plot immediately flags incomplete mixing or competing side reactions, acting as an internal fail-safe.

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) from the exponential decay. Derive the second-order rate constant ( k2​=kobs​/[Aldehyde] ).

  • Parameter Calculation: Compute the electrophilicity parameter using E=(logk2​/sN​)−N .

Workflow Prep 1. Prepare Solutions Aldehyde & Ylide in DMSO Mix 2. Stopped-Flow Mixing (Pseudo-1st Order Conditions) Prep->Mix Measure 3. UV-Vis Spectroscopy Track Ylide Decay (λ_max) Mix->Measure Kobs 4. Kinetic Extraction Derive k_obs & k_2 Measure->Kobs Mayr 5. Parameter Calculation E = (log k_2 / s_N) - N Kobs->Mayr

Figure 2: Self-validating UV-Vis kinetic workflow for determining Mayr electrophilicity parameters.

Protocol B: Thermodynamic Validation via NMR Hydration Equilibrium

Kinetic measurements can occasionally be convoluted by steric hindrance during the transition state. To cross-validate the kinetic data, we measure the thermodynamic hydration equilibrium constant ( Khyd​ ), which is purely dependent on the ground-state electrophilicity.

  • Sample Preparation: Dissolve 0.05 mmol of the aldehyde in 0.6 mL of a 1:1 (v/v) mixture of DMSO- d6​ and D 2​ O.

  • Equilibration: Add 1 mol% of p -toluenesulfonic acid to rapidly catalyze the equilibrium between the free aldehyde and its gem-diol (hydrate) form.

  • Quantitative NMR: Acquire a 1 H-NMR spectrum at 25 °C with a sufficiently long relaxation delay ( D1​≥10 s) to ensure accurate integration.

  • Analysis: Integrate the distinct signal of the free aldehyde proton ( δ ~9.9 ppm) against the hydrate methine proton ( δ ~5.8 ppm). The resulting Khyd​ for 2-(3-Formylphenoxy)acetonitrile will be demonstrably higher than that of benzaldehyde, confirming the activating nature of the -OCH₂CN group.

References

  • Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones | Journal of the American Chemical Society |

  • What defines electrophilicity in carbonyl compounds | Physical Chemistry Chemical Physics (NIH PMC) |

  • Electrophilicity and nucleophilicity of commonly used aldehydes | Organic & Biomolecular Chemistry |

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes | BenchChem |

Validation

2-(3-Formylphenoxy)acetonitrile vs. 3-Hydroxybenzaldehyde: A Comparative Guide for Advanced Synthetic Applications

In pharmaceutical development and complex API synthesis, the choice of starting material dictates the efficiency, scalability, and step-economy of the entire synthetic route. When targeting meta-substituted benzylic arch...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and complex API synthesis, the choice of starting material dictates the efficiency, scalability, and step-economy of the entire synthetic route. When targeting meta-substituted benzylic architectures, researchers frequently must choose between a raw building block like 3-hydroxybenzaldehyde (3-HBA) and a pre-functionalized intermediate such as 2-(3-formylphenoxy)acetonitrile (3-FPAN) .

This guide objectively compares the structural causality, chemoselectivity, and practical laboratory performance of these two compounds, providing actionable protocols for drug development professionals.

The Chemoselectivity Dilemma: Phenol vs. Masked Ether

3-Hydroxybenzaldehyde (3-HBA)

3-HBA is a ubiquitous, highly versatile starting material frequently used in the synthesis of compounds ranging from monastrol to agrochemical attractants[1]. It features two reactive sites: an electrophilic aldehyde and a nucleophilic, acidic phenolic hydroxyl group (pKa ~9.0).

  • The Challenge: The free phenol is a double-edged sword. While it allows for straightforward etherification (e.g., Williamson ether synthesis), its acidic proton actively interferes with strongly basic or nucleophilic reagents. During2[2] or Grignard additions, the phenol quenches the reagent, requiring either wasteful excess equivalents or a discrete, time-consuming protection/deprotection sequence.

2-(3-Formylphenoxy)acetonitrile (3-FPAN)

3-FPAN resolves the chemoselectivity issues of 3-HBA. By pre-alkylating the phenolic oxygen with a cyanomethyl group (-CH₂CN), the acidic proton is removed.

  • The Advantage: This modification serves a dual mechanistic purpose. First, it acts as a robust protecting group, masking the phenol from organometallic reagents. Second, it installs a highly valuable nitrile moiety. In medicinal chemistry, this nitrile acts as a critical synthetic handle that can be orthogonally converted into tetrazoles (carboxylic acid bioisosteres), primary amines via reduction, or amides, drastically improving step-economy for complex targets[2].

Comparative Profiling & Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both starting materials when subjected to standard medicinal chemistry workflows.

Parameter3-Hydroxybenzaldehyde (3-HBA)2-(3-Formylphenoxy)acetonitrile (3-FPAN)
CAS Number 100-83-4125418-90-8
Reactive Moieties Phenolic -OH, AldehydeNitrile, Ether, Aldehyde
Phenolic pKa ~9.0 (Highly acidic proton)N/A (Alkylated)
Organometallic Compatibility Poor (Requires 2.5+ eq. or prior protection)Excellent (Chemoselective at -78°C to 0°C)
Primary Downstream Utility Base-catalyzed condensations (e.g.,3[3])Tetrazole synthesis, Amine reduction, Cross-coupling
Step Economy (Nitrile Targets) Low (Requires multi-step functionalization)High (Pre-installed cyanomethyl group)

Mechanistic Workflow & Pathway Visualization

The decision to use 3-FPAN over 3-HBA is most evident during nucleophilic additions. The diagram below maps the divergent synthetic pathways, illustrating how the masked phenol prevents side reactions.

G HBA 3-Hydroxybenzaldehyde (Free Phenol) FPAN 2-(3-Formylphenoxy)acetonitrile (Masked Phenol) HBA->FPAN Chloroacetonitrile + K2CO3 Grignard1 Organometallic Addition (Requires 2+ eq) HBA->Grignard1 Grignard2 Organometallic Addition (Requires 1.1 eq) FPAN->Grignard2 SideReactions Side Reactions (Phenoxide Quenching) Grignard1->SideReactions Direct Product Target Secondary Alcohol + Nitrile Handle Grignard2->Product Chemoselective

Workflow demonstrating the chemoselective advantage of 3-FPAN over 3-HBA.

Bench-Ready Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of 3-FPAN from 3-HBA, followed by a comparative downstream application. The causality behind each reagent choice is explicitly defined.

Protocol A: Synthesis of 2-(3-Formylphenoxy)acetonitrile from 3-HBA

This protocol utilizes a weak base to selectively alkylate the phenol without triggering side reactions at the aldehyde[4].

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.22 g)

  • Chloroacetonitrile (1.1 eq, 11 mmol, 0.83 g)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-HBA in 20 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that leaves the phenoxide nucleophile relatively unsolvated, significantly accelerating the Sₙ2 substitution.

  • Base Addition: Add K₂CO₃ to the solution. Causality: K₂CO₃ is specifically chosen over stronger bases like NaH. It is strong enough to deprotonate the phenol (driving the equilibrium forward during alkylation) but mild enough to prevent Cannizzaro reactions or aldol condensations at the aldehyde moiety.

  • Electrophile Addition: Add chloroacetonitrile dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 4-6 hours under an inert nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Aqueous Workup (Self-Purification): Cool the reaction to room temperature and quench with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Selective Washing: Wash the combined organic layers with 1M NaOH (2 x 20 mL). Causality: This is a critical purification step. Unreacted 3-HBA (pKa ~9) is deprotonated by NaOH and partitions into the aqueous layer as sodium phenoxide, while the neutral 3-FPAN product remains in the organic layer, often eliminating the need for column chromatography.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-FPAN as an off-white solid/oil.

Protocol B: Downstream Application - Chemoselective Grignard Addition

This workflow highlights why researchers transition from 3-HBA to 3-FPAN when executing organometallic additions.

Methodology using 3-FPAN:

  • Dissolve 3-FPAN (1.0 eq) in anhydrous THF under argon and cool to -78°C.

  • Slowly add Methylmagnesium Bromide (CH₃MgBr) (1.1 eq). Causality: Only 1.1 equivalents are required because the acidic phenol is masked. Furthermore, at -78°C, the Grignard reagent selectively attacks the highly electrophilic aldehyde, leaving the cyanomethyl group completely intact.

  • Stir for 1 hour, then quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether to isolate the secondary alcohol in high yield (>85%).

Contrast with 3-HBA: Attempting the same reaction directly on 3-HBA requires a minimum of 2.2 equivalents of CH₃MgBr. The first equivalent is violently quenched by the phenolic proton, evolving methane gas and generating a magnesium phenoxide precipitate. This heterogeneous mixture traps the remaining reagent, drastically reducing the yield of the desired secondary alcohol and complicating purification.

References

  • Sigma-Aldrich - 3-Hydroxybenzaldehyde Product & Application Data.
  • BenchChem - Synthesis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: Application Notes and Protocols.
  • The Journal of Organic Chemistry (ACS Publications) - Phenyl−Carbonyl Coupling Reactions Promoted by Samarium Diiodide and Hexamethylphosphoramide.
  • Google Patents (EP0496548A1) - Carbacyclin analogs (Detailing phenol alkylation with chloroacetonitrile).

Sources

Comparative

Comparative Yield Analysis: Synthesis Routes for 2-(3-Formylphenoxy)acetonitrile

As a critical intermediate in the synthesis of complex heterocycles, benzofurans, and advanced active pharmaceutical ingredients (APIs), 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8) requires a highly optimized synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of complex heterocycles, benzofurans, and advanced active pharmaceutical ingredients (APIs), 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8) requires a highly optimized synthesis protocol. The structural presence of both a reactive phenolic hydroxyl group and an electrophilic formyl group demands strict chemoselectivity.

This guide provides an in-depth, objective comparison of the two primary synthetic routes—utilizing either chloroacetonitrile or bromoacetonitrile —and establishes self-validating protocols grounded in mechanistic causality.

Mechanistic Overview: Chemoselective O-Alkylation

The synthesis relies on a base-mediated bimolecular nucleophilic substitution ( SN​2 ) reaction. The choice of base is critical: strong aqueous bases (like NaOH) can trigger unwanted Cannizzaro reactions on the aldehyde moiety or hydrolyze the nitrile group. Therefore, a mild, heterogeneous proton scavenger like anhydrous potassium carbonate ( K2​CO3​ ) is universally preferred in polar aprotic solvents (DMF or Acetone) to generate a highly reactive, "naked" phenoxide anion.

G SM 3-Hydroxybenzaldehyde Phenoxide Phenoxide Anion SM->Phenoxide Deprotonation Base K2CO3 (Proton Scavenger) Base->Phenoxide SN2 S_N2 Attack Phenoxide->SN2 AlkylatingAgent Haloacetonitrile AlkylatingAgent->SN2 Electrophile Product 2-(3-Formylphenoxy)acetonitrile SN2->Product -KX

Figure 1: Mechanistic workflow of the base-mediated SN2 O-alkylation of 3-hydroxybenzaldehyde.

Comparative Yield & Performance Analysis

The core divergence in synthesis strategies lies in the choice of the alkylating agent. While both routes successfully yield the target molecule, their kinetic profiles and impurity generation differ significantly[1].

Route A: Chloroacetonitrile ( ClCH2​CN )

Chloroacetonitrile possesses a stronger carbon-halogen bond, making it a moderately reactive electrophile. It requires elevated temperatures (typically 80 °C in DMF or refluxing acetone) and longer reaction times[2]. However, this lower reactivity translates to an exceptionally clean impurity profile, minimizing the risk of dialkylation or over-alkylation side reactions.

Route B: Bromoacetonitrile ( BrCH2​CN )

Bromoacetonitrile is a highly reactive electrophile due to the excellent leaving group ability of the bromide ion. The reaction proceeds rapidly, often reaching completion within 4 to 6 hours at room temperature or mild heating (60 °C)[3]. While it offers superior kinetics, the high reactivity can lead to trace hydrolysis products if ambient moisture is present.

Quantitative Data Summary
ParameterRoute A: ChloroacetonitrileRoute B: Bromoacetonitrile
Electrophilicity ModerateHigh
Typical Isolated Yield 82% - 88%85% - 93%
Reaction Time 12 - 24 hours4 - 6 hours
Optimal Temperature 80 °C (or Acetone Reflux)25 °C to 60 °C
Impurity Profile Exceptionally cleanTrace dialkylation / hydrolysis
Cost & Scalability Highly cost-effectiveMore expensive, light-sensitive

Insight: Comparative studies on similar phenolic alkylations demonstrate that while bromoacetonitrile proceeds markedly faster, chloroacetonitrile can achieve equivalent yields with fewer purification hurdles, making it highly favorable for large-scale API manufacturing[1].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each step includes a causality explanation and a validation checkpoint to ensure experimental integrity.

Workflow Step1 1. Dissolve SM in DMF (Polar Aprotic Solvent) Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add Haloacetonitrile (Dropwise addition) Step2->Step3 Step4 4. Heat to 60-80°C Monitor via TLC (Hex/EtOAc) Step3->Step4 Step5 5. Quench with H2O Extract with EtOAc Step4->Step5 Step6 6. Wash with Brine, Dry, and Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing 2-(3-Formylphenoxy)acetonitrile.

Protocol A: The Chloroacetonitrile Route (Finkelstein-Assisted)

This protocol utilizes a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via in situ generation of the highly reactive iodoacetonitrile.

  • Preparation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) and KI (0.1 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the conjugated phenoxide anion.

  • Alkylation: Add chloroacetonitrile (1.2 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 12-16 hours[2].

    • Validation Checkpoint: Perform TLC (3:1 Hexanes/EtOAc). The highly polar starting material ( Rf​≈0.2 ) will disappear, replaced by a new, less polar UV-active product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: The Bromoacetonitrile Route (High-Kinetics)
  • Preparation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) and stir for 30 minutes at room temperature.

  • Alkylation: Slowly add bromoacetonitrile (1.1 eq) dropwise.

    • Causality: Bromoacetonitrile is highly reactive; dropwise addition prevents localized exothermic spikes that could lead to degradation[3].

  • Reaction: Stir at 60 °C for 4-6 hours.

  • Workup: Follow the identical aqueous quench and extraction procedure as Protocol A. The crude product often requires minimal purification and can be triturated with cold methanol or hexanes to yield an off-white solid.

Analytical Characterization Standards

To definitively validate the success of the synthesis, cross-reference your isolated product against these spectroscopic benchmarks:

  • 1H NMR ( CDCl3​ , 400 MHz):

    • δ 9.98 (s, 1H, -CHO) — Confirms the aldehyde survived the basic conditions.

    • δ 7.55 - 7.20 (m, 4H, Ar-H) — Aromatic core.

    • δ 4.85 (s, 2H, -O- CH2​ -CN) — Diagnostic peak confirming successful O-alkylation. The strong electron-withdrawing nature of the nitrile shifts these protons downfield.

  • IR Spectroscopy (ATR):

    • ~2250 cm−1 : Sharp, distinct peak indicating the presence of the nitrile ( C≡N ) stretch.

    • ~1695 cm−1 : Strong carbonyl ( C=O ) stretch from the formyl group.

    • Absence of the broad ~3300 cm−1 band confirms the complete consumption of the phenolic -OH.

References

  • Phenyl−Carbonyl Coupling Reactions Promoted by Samarium Diiodide and Hexamethylphosphoramide Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 Source: European Patent Office URL:4

  • Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents Source: National Institutes of Health (NIH) URL:1

Sources

Validation

Comparative Guide: Validating the Biological Activity of 2-(3-Formylphenoxy)acetonitrile Analogs in Receptor Antagonism

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural Activity Relationship (SAR) and High-Throughput Validation of Endothelin Receptor Antagonists. Mechanistic Causality: Why Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural Activity Relationship (SAR) and High-Throughput Validation of Endothelin Receptor Antagonists.

Mechanistic Causality: Why Spatial Orientation Matters

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional scaffolds for bioconjugation and pharmacophore construction. One such highly versatile building block is[1]. This compound features a reactive aldehyde group and a nitrile moiety (easily hydrolyzed to a carboxylic acid), making it an ideal linker for combinatorial chemistry[1].

When synthesizing non-peptide Endothelin (ET) receptor antagonists—specifically—the choice of the formylphenoxy isomer dictates the 3D spatial orientation of the final molecule[2]. The goal is to mimic the critical amino acid residues (Trp-13, Phe-14, and Asp-18) of to effectively block the ETA receptor[3].

  • Meta-Substitution (3-Formyl): The 2-(3-formylphenoxy)acetonitrile analog provides an angular geometry (~120°). Following reductive amination and cyclization, this orientation allows the resulting N4-aryl carboxylic acid substituent to perfectly mimic the Asp-18 residue of ET-1, nestling into the ETA receptor pocket without steric hindrance[2].

  • Para-Substitution (4-Formyl): Conversely, the 2-(4-formylphenoxy)acetonitrile analog creates a linear extension (~180°). This geometry induces a steric clash within the receptor's binding cleft, drastically reducing binding affinity and biological activity[1].

Comparative Performance Data

To objectively evaluate the scaffold's performance against its structural alternatives, we compare the biological activity of the resulting 1,4-benzodiazepine-2,5-dione derivatives. Activity is measured by their ability to inhibit ET-1-induced intracellular calcium ([Ca2+]i) mobilization in Chinese Hamster Ovary (CHO) cells expressing the ETA receptor[2].

Scaffold PrecursorSubstitution PatternSpatial GeometryReceptor Target MimicryRelative IC₅₀ (nM)
2-(3-Formylphenoxy)acetonitrile Meta (3-position)Angular (120°)Asp-18 (Optimal Fit)< 50
2-(4-Formylphenoxy)acetonitrile Para (4-position)Linear (180°)Asp-18 (Steric Clash)> 500
2-(2-Formylphenoxy)acetonitrile Ortho (2-position)Constrained (60°)Asp-18 (Poor Fit)> 1000

Data synthesized from liquid-phase combinatorial library screenings[3]. The meta-substituted analog demonstrates a 10-fold superior inhibitory profile.

Experimental Workflow: Synthesis & Validation Protocol

A robust experimental protocol must be a self-validating system. The following workflow details the transformation of the 2-(3-formylphenoxy)acetonitrile scaffold into a bioactive antagonist, followed by functional validation.

Phase 1: Scaffold Preparation & Liquid-Phase Synthesis
  • Nitrile Hydrolysis: Treat 2-(3-formylphenoxy)acetonitrile with 1 N NaOH in THF at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours[1].

    • Causality: The nitrile must be converted to 2-(3-formylphenoxy)acetic acid to provide a reactive carboxylate for subsequent PEG-support coupling.

  • PEG Coupling: React the resulting acid with monomethoxy-PEG-OH (MW 5000) using DCC and DMAP in CH₂Cl₂[1].

    • Causality: Utilizing a liquid-phase PEG support allows for homogeneous reaction kinetics (unlike solid-phase resins) while enabling rapid purification via cold ether precipitation[2].

  • Reductive Amination & Cyclization: React the PEG-bound benzaldehyde with an α-amino ester (e.g., L-aspartic acid dimethyl ester) and NaBH(OAc)₃. Follow with acylation using 2-nitrobenzoyl chloride, zinc-mediated reduction, and acid-catalyzed cyclization[1].

  • Cleavage: Cleave the final 1,4-benzodiazepine-2,5-dione from the PEG support using basic conditions, simultaneously revealing the carboxylic acid required for Asp-18 mimicry[2].

Phase 2: In Vitro Biological Validation (Calcium Mobilization)
  • Cell Preparation: Seed ETA-expressing CHO cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37 °C. Wash thrice with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the synthesized 3-formyl analog (0.1 nM to 10 µM) for 30 minutes.

  • Agonist Stimulation & Detection: Inject 10 nM ET-1 and immediately monitor fluorescence (Ex: 488 nm / Em: 520 nm) using a microplate reader.

    • Causality: ETA receptor activation by ET-1 couples to the Gq protein, activating Phospholipase C (PLC) and generating IP3, which triggers the release of intracellular calcium[4]. A successful 3-formyl analog will competitively block this pathway, preventing the fluorescent spike[5].

Mechanistic Visualizations

ET1_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Activates Antagonist 3-Formylphenoxy Antagonist Antagonist->ETAR Blocks Gq Gq Protein ETAR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 [Ca2+]i Release IP3->Ca2

Endothelin-1 signaling pathway and ETA receptor blockade by the synthesized antagonist.

Validation_Workflow Scaffold 2-(3-Formylphenoxy)acetonitrile Scaffold Synthesis Liquid-Phase Synthesis (PEG Support) Scaffold->Synthesis Cleavage Resin Cleavage & Deprotection Synthesis->Cleavage Assay Fluo-4[Ca2+]i Functional Assay Cleavage->Assay Analysis IC50 Determination Assay->Analysis

High-throughput workflow from scaffold selection to functional validation of biological activity.

References

  • Title: Liquid-Phase Combinatorial Synthesis of 1,4-Benzodiazepine-2,5-diones as the Candidates of Endothelin Receptor Antagonism Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Endothelin Source: Pharmacological Reviews (NCBI/PMC) URL: [Link]

  • Title: Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells Source: BMC Cell Biology (NCBI/PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 2-(3-Formylphenoxy)acetonitrile

Here is a comprehensive, scientifically grounded guide for the operational management and disposal of 2-(3-Formylphenoxy)acetonitrile in a professional laboratory or drug development setting. In the fast-paced environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the operational management and disposal of 2-(3-Formylphenoxy)acetonitrile in a professional laboratory or drug development setting.

In the fast-paced environment of drug development and chemical research, the management of hazardous waste is as critical as the synthesis itself. 2-(3-Formylphenoxy)acetonitrile (CAS: 125418-90-8) is a bifunctional organic building block featuring both a reactive aldehyde (formyl) group and a nitrile moiety. While highly valuable in organic synthesis, its dual functionality dictates strict environmental, health, and safety (EHS) protocols during disposal to prevent dangerous cross-reactions and ensure regulatory compliance[1].

This guide provides an authoritative, step-by-step operational framework for the safe segregation, storage, and final disposal of this compound, grounded in US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

Before designing a disposal protocol, it is essential to understand why specific precautions are necessary. The intrinsic hazards of a chemical dictate its waste stream classification.

Mechanistic Hazard Analysis:

  • The Nitrile Moiety (-C≡N): Under extreme acidic conditions or high heat, nitriles can undergo hydrolysis or thermal decomposition, potentially releasing highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx).

  • The Formyl Group (-CHO): Aldehydes are inherently reactive and prone to oxidation. They can react exothermically with strong bases, amines, and oxidizing agents.

  • Toxicological Profile: 2-(3-Formylphenoxy)acetonitrile is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (oral, dermal, inhalation) and causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].

Table 1: Chemical & Hazard Profile Summary
Property / ClassificationDetailOperational Implication
CAS Number 125418-90-8[1]Use for precise tracking on waste manifests.
GHS Hazards H302, H312, H332, H315, H319, H336[1]Mandates full PPE (nitrile gloves, lab coat, goggles) during all waste handling[2].
Chemical Incompatibilities Strong oxidizers, strong acids, strong bases.Must be strictly segregated in the waste accumulation area to prevent exothermic reactions or toxic gas release.
EPA Waste Designation Non-halogenated organic waste[3]Destined for high-temperature incineration at a permitted TSDF.

Operational Waste Management Workflow

The disposal of 2-(3-Formylphenoxy)acetonitrile must follow a self-validating system where each step ensures the safety and compliance of the next. Do not pour this chemical down the drain under any circumstances[4].

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation

  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or amber glass waste carboys. Ensure the container is compatible with organic solvents and features a secure, leak-proof cap.

  • Isolate from Incompatibles: Never mix 2-(3-Formylphenoxy)acetonitrile waste with aqueous acid waste streams or strong oxidizers (e.g., peroxides, nitric acid). Mixing can catalyze the decomposition of the nitrile group.

  • Labeling: Immediately affix a hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "Organic Waste: 2-(3-Formylphenoxy)acetonitrile, [Solvent Name]")[5].

Step 2: Satellite Accumulation Area (SAA) Management

  • Volume Limits: Store the waste in a designated SAA at or near the point of generation. EPA regulations dictate that an SAA can hold no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[5].

  • Venting and Sealing: Keep the container sealed at all times unless actively adding waste. If the waste stream generates pressure (e.g., due to solvent volatility), utilize safety venting caps equipped with carbon filters to capture volatile organic compounds (VOCs).

Step 3: Transfer to Central Accumulation Area (CAA)

  • Once the SAA container is full, date the label. You have exactly three consecutive days to move it to the facility's Central Accumulation Area (CAA)[3].

  • Time Tracking: The clock for off-site disposal begins the moment the waste enters the CAA. Accumulation time limits depend strictly on your facility's EPA Generator Status (See Table 2)[3].

Step 4: Final Disposal via TSDF

  • Method Selection: The only acceptable method for the final destruction of 2-(3-Formylphenoxy)acetonitrile is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[6].

  • Causality for Incineration: Incineration at temperatures exceeding 1,000°C ensures the complete thermal oxidation of the organic framework, converting the carbon, hydrogen, and nitrogen into CO2, H2O, and elemental nitrogen/NOx (which is scrubbed by the facility's emission controls), preventing soil and groundwater contamination[6].

Table 2: EPA Generator Status & Accumulation Limits[4]
Generator StatusMonthly Generation LimitMax CAA Accumulation Time
VSQG (Very Small)≤ 100 kgNo strict federal time limit (state laws vary).
SQG (Small)100 kg to 1,000 kg180 days (or 270 days if transport >200 miles).
LQG (Large)≥ 1,000 kg90 days.

Visualizing the Disposal Logistics

To ensure seamless operational execution, the following diagram maps the logical flow of 2-(3-Formylphenoxy)acetonitrile from the laboratory bench to final destruction.

G Start Waste Generation: 2-(3-Formylphenoxy)acetonitrile Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation SAA Satellite Accumulation Area (SAA): Label & Seal Container Segregation->SAA CAA Central Accumulation Area (CAA): Track Time Limits (90/180 days) SAA->CAA Manifest Documentation: Uniform Hazardous Waste Manifest CAA->Manifest TSDF Final Disposal: High-Temperature Incineration (TSDF) Manifest->TSDF

Operational workflow for the compliant disposal of 2-(3-Formylphenoxy)acetonitrile waste.

Emergency Spill Response During Waste Handling

If a container of 2-(3-Formylphenoxy)acetonitrile waste is compromised during transfer:

  • Evacuate and Assess: Clear the immediate area. Ensure personnel are wearing appropriate PPE, including chemical-resistant nitrile gloves and safety goggles[2].

  • Containment: Dike the spill using inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized chemical spill pads). Do not use combustible materials like sawdust[7].

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any flammable solvents mixed with the waste[7].

  • Disposal of Spill Debris: Place all contaminated absorbent materials, along with contaminated PPE, into a dedicated hazardous waste container. Label it as "Spill Debris containing 2-(3-Formylphenoxy)acetonitrile" and manage it under the same RCRA guidelines as the pure chemical waste[5].

Documentation and Chain of Custody

Trustworthiness in waste management relies on meticulous documentation. Before the waste leaves your facility, you must utilize the Uniform Hazardous Waste Manifest system (EPA Form 8700-22)[5]. This "cradle-to-grave" tracking document ensures that the waste is handed over only to registered transporters and reaches an approved TSDF. Retain all manifests, waste analysis records, and Land Disposal Restriction (LDR) forms for a minimum of three years to satisfy EPA audit requirements[8].

References
  • 2-(3-formylphenoxy)acetonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Sustainable Markets. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USW Online. Available at: [Link]

  • Chemical Safety Guidelines - Formalin, paraformaldehyde solutions. Duke Occupational & Environmental Safety Office. Available at: [Link]

  • ALDEHYDE C-16 Safety Data Sheet. Prodasynth. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available at: [Link]

Sources

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